1H-Indole-5-carbohydrazide
Description
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Properties
IUPAC Name |
1H-indole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQATJKKTYPJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627801 | |
| Record name | 1H-Indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406192-82-3 | |
| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Indole-5-carbohydrazide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1H-Indole-5-carbohydrazide
Authored by a Senior Application Scientist
Foreword: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities.[1] Within this privileged scaffold, the introduction of a carbohydrazide moiety unlocks a versatile chemical handle for synthesizing a diverse array of heterocyclic derivatives. This guide provides an in-depth exploration of this compound, a key building block in modern drug discovery. We will dissect its core chemical properties, reactivity, synthesis, and its pivotal role as a precursor to potent therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring an indole ring system and a hydrazide group (-CONHNH₂). This unique combination dictates its chemical behavior and utility as a synthetic intermediate.
Chemical Structure:

Figure 1. Chemical Structure of this compound.
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The carbohydrazide group is attached at the C5 position of the indole ring. The presence of the N-H proton on the indole ring and the -NHNH₂ protons of the hydrazide group makes it a good hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms act as hydrogen bond acceptors.[2]
Physicochemical Data Summary:
The fundamental properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 406192-82-3 | [3][4][5] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Appearance | Solid (Typically off-white to yellow powder) | [6][7] |
| Purity | Typically ≥95% | [4] |
| Storage | Inert atmosphere, Room Temperature | [4][5] |
Synthesis of this compound
The most direct and widely adopted method for synthesizing indole carbohydrazides is the hydrazinolysis of a corresponding indole carboxylate ester.[8][9] This reaction is a classic example of nucleophilic acyl substitution.
Causality of the Synthetic Choice:
-
Starting Material Availability: Methyl or ethyl 1H-indole-5-carboxylate is readily accessible commercially or can be synthesized via Fischer indole synthesis followed by esterification.
-
Reaction Efficiency: Hydrazinolysis is typically a high-yield reaction. Hydrazine (N₂H₄) is a potent nucleophile (an "alpha effect" nucleophile) that readily attacks the electrophilic carbonyl carbon of the ester.
-
Work-up Simplicity: The product often precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration. The primary byproduct is the corresponding alcohol (methanol or ethanol), which is easily removed.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol details the conversion of a 1H-indole-5-carboxylate ester to this compound.
Materials:
-
Ethyl 1H-indole-5-carboxylate (1 equivalent)
-
Hydrazine monohydrate (99%) (10-15 equivalents)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a solution of ethyl 1H-indole-5-carboxylate (1 eq.) in ethanol (approx. 10-15 mL per gram of ester) in a round-bottom flask, add hydrazine monohydrate (10-15 eq.).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction. This typically takes 2-17 hours depending on the scale and specific substrate.[1][8]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold ethanol or a water/ice mixture to remove any residual hydrazine and other impurities.[8]
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This makes it an excellent building block for creating more complex molecules, particularly through condensation reactions.
Key Reaction: Hydrazone Formation The most significant reaction is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) and proceeds readily in a protic solvent like ethanol.[1][8]
Mechanism Insight:
-
The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.
-
A tetrahedral intermediate is formed.
-
Proton transfer and subsequent elimination of a water molecule yield the stable hydrazone product, which contains a C=N double bond.
This reaction is foundational for combinatorial chemistry efforts, as a wide variety of aldehydes and ketones can be used to generate a library of indole-based hydrazone derivatives for biological screening.
Experimental Protocol: Synthesis of an Indole-5-acylhydrazone Derivative
This protocol provides a general method for reacting this compound with an aromatic aldehyde.
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel with reflux condenser
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a reaction vessel.
-
Addition: Add an equimolar amount of the desired aromatic aldehyde to the solution, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[1]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-17 hours.[1][8]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
General Reactivity Diagram:
Caption: Condensation reaction forming an N-acylhydrazone derivative.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a scaffold for the development of bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on oncology.
Role as an Anticancer Scaffold: Numerous studies have utilized the indole carbohydrazide core to synthesize novel compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][10][11][12]
-
Tubulin Inhibition: Certain furanyl- and thiophenyl-indole carbohydrazide derivatives have been shown to act as microtubule-destabilizing agents.[1] They bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1]
-
Induction of Methuosis: Derivatives of 5-amino-1H-indole-2-carbohydrazide have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[11] This provides a novel mechanism to target cancer cells that may be resistant to traditional apoptosis-inducing chemotherapeutics.
-
Anti-Angiogenesis: Some indole carbohydrazide derivatives have demonstrated significant anti-angiogenic properties by inhibiting the growth of new blood vessels, a critical process for tumor growth and metastasis.[13] This effect is partly attributed to the downregulation of Vascular Endothelial Growth Factor (VEGF) gene expression.[13]
Drug Development Logic Diagram:
Caption: Role of this compound in a drug discovery pipeline.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity, centered on the nucleophilic hydrazide group, provide an accessible entry point for generating vast libraries of structurally diverse compounds. The proven success of its derivatives as potent anticancer agents—acting through mechanisms like tubulin inhibition and methuosis induction—solidifies its status as a high-value scaffold. For researchers in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the quest for novel and effective therapeutics.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 406192-82-3|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 3-amino-5-fluoro-1H-indole-2-carbohydrazide | 843638-43-7 [smolecule.com]
- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of 1H-Indole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectral characteristics of 1H-Indole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published, unified spectral data for this specific isomer, this document presents a comprehensive analysis based on established spectroscopic principles and comparative data from closely related indole derivatives. This approach offers a robust framework for the identification, characterization, and quality control of this compound and its analogues.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic indole core with a carbohydrazide functional group at the 5-position. This unique arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral features is paramount for confirming the molecular structure and assessing the purity of synthesized batches.
Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. The predicted chemical shifts and coupling patterns are discussed below, based on extensive data from related indole compounds.[1]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the indole ring and the protons of the carbohydrazide group. The solvent of choice for analysis is typically deuterated dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (NH and NH₂).
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Causality Behind Assignment |
| ~11.2 | Singlet (broad) | 1H | Indole N-H | The indole N-H proton is acidic and often appears as a broad singlet at a downfield chemical shift. Its position is solvent and concentration-dependent. |
| ~9.5 | Singlet (broad) | 1H | -C(=O)NH- | The amide proton of the hydrazide is also exchangeable and typically appears as a broad singlet. |
| ~8.1 | Singlet | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing carbohydrazide group. |
| ~7.8 | Doublet | 1H | H-6 | This proton is coupled to H-7, resulting in a doublet. Its downfield shift is influenced by the adjacent carbohydrazide group. |
| ~7.4 | Doublet | 1H | H-7 | Coupled to H-6, this proton appears as a doublet. |
| ~7.3 | Triplet | 1H | H-2 | This proton on the pyrrole ring is coupled to the H-3 proton. |
| ~6.5 | Triplet | 1H | H-3 | Coupled to the H-2 proton, this proton is typically found in the more upfield region of the aromatic signals. |
| ~4.5 | Singlet (broad) | 2H | -NH₂ | The terminal amino protons of the hydrazide are exchangeable and often appear as a broad singlet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituted indoles and related hydrazides.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment | Causality Behind Assignment |
| ~168 | C=O | The carbonyl carbon of the carbohydrazide group is significantly deshielded and appears far downfield. |
| ~138 | C-7a | This is a quaternary carbon at the fusion of the two rings. |
| ~128 | C-3a | Another quaternary carbon at the ring junction. |
| ~127 | C-5 | The carbon bearing the carbohydrazide group. |
| ~125 | C-2 | The carbon adjacent to the nitrogen in the pyrrole ring. |
| ~122 | C-4 | Aromatic carbon deshielded by the ring current. |
| ~120 | C-6 | Aromatic carbon adjacent to the carbohydrazide-substituted carbon. |
| ~111 | C-7 | Aromatic carbon in the benzene ring. |
| ~102 | C-3 | The carbon in the pyrrole ring, typically found in the upfield region of the aromatic signals. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The vibrational frequencies of the bonds provide a characteristic spectrum.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Rationale for Assignment |
| 3400-3300 | N-H stretch | Indole N-H | The stretching vibration of the N-H bond in the indole ring typically appears in this region as a sharp to moderately broad peak. |
| 3350-3150 | N-H stretch | Hydrazide (-NHNH₂) | The asymmetric and symmetric stretching vibrations of the N-H bonds in the hydrazide group result in one or two bands in this region. |
| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the indole ring. |
| 1680-1640 | C=O stretch | Amide I band | The carbonyl stretch of the carbohydrazide is a strong, characteristic absorption. Its position can be influenced by hydrogen bonding. |
| 1620-1580 | N-H bend | Amide II band / NH₂ scissoring | Bending vibrations of the N-H bonds in the amide and amino groups. |
| 1600-1450 | C=C stretch | Aromatic C=C | Stretching vibrations of the carbon-carbon double bonds within the indole ring. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Interpretation |
| 176.08 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 175.19 g/mol . |
| 159.05 | [M+H-NH₃]⁺ | Loss of ammonia from the hydrazide group is a common fragmentation pathway. |
| 146.06 | [M+H-N₂H₂]⁺ | Loss of diazene from the hydrazide moiety. |
| 131.05 | [M+H-C(=O)NHNH₂]⁺ | Cleavage of the entire carbohydrazide group, leaving the indole cation. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Typical scan range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
Visualizing the Analytical Workflow
The following diagram illustrates the integrated workflow for the comprehensive spectral characterization of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 1H-Indole-5-carbohydrazide
Abstract
This technical guide provides a comprehensive and detailed protocol for the synthesis and purification of 1H-Indole-5-carbohydrazide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the mechanistic underpinnings of the synthetic pathway, offers a step-by-step experimental procedure, and outlines robust methods for purification and characterization, ensuring the final product meets high-purity standards required for research and development.
Introduction: The Significance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. This compound, in particular, serves as a crucial building block for the synthesis of a wide array of derivatives exhibiting diverse biological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. The carbohydrazide functional group provides a versatile handle for further chemical modifications, allowing for the exploration of vast chemical space in the quest for new drug candidates. This guide aims to provide a reliable and reproducible method for the preparation of this important intermediate.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available 1H-Indole-5-carboxylic acid. The overall synthetic strategy is outlined below:
-
Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl 1H-indole-5-carboxylate. This is typically accomplished via a Fischer-Speier esterification reaction.[1][2] This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine.
-
Hydrazinolysis: The purified methyl ester is then subjected to hydrazinolysis, where the ester is treated with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution mechanism to yield the desired this compound.
This two-step approach is generally high-yielding and allows for straightforward purification of both the intermediate ester and the final product.
Mechanistic Insights
Fischer-Speier Esterification: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent.[4]
Hydrazinolysis: Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the stable carbohydrazide product. This reaction is generally irreversible and proceeds efficiently under mild conditions.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-5-carboxylate
This protocol is adapted from established Fischer esterification procedures.[1][3][4]
Materials:
-
1H-Indole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1H-Indole-5-carboxylic acid (e.g., 10 g, 1 equivalent) in anhydrous methanol (e.g., 200 mL), slowly add concentrated sulfuric acid (e.g., 2 mL) with stirring in an ice bath.
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (e.g., 150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1H-indole-5-carboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield a white to off-white solid.
Data Presentation: Methyl 1H-indole-5-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [5] |
| Molecular Weight | 175.18 g/mol | [5] |
| Melting Point | 126-128 °C | [6] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃) | δ 3.93 (s, 3H, OCH₃), 6.63 (m, 1H, H-3 indole), 7.91 (dd, 1H, H-6 indole) | [7] |
Step 2: Synthesis of this compound
This protocol is based on general procedures for the hydrazinolysis of esters.
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
Procedure:
-
Dissolve methyl 1H-indole-5-carboxylate (e.g., 5 g, 1 equivalent) in ethanol or methanol (e.g., 100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol or methanol.
-
Dry the collected solid under vacuum to obtain the crude this compound.
Purification of this compound
The purity of the final compound is paramount for its use in subsequent research and drug development activities. Recrystallization is a highly effective method for purifying solid organic compounds.[8][9]
Recrystallization Protocol:
-
Choose a suitable solvent or solvent system. For carbohydrazides, polar solvents like ethanol, methanol, or a mixture of ethanol and water are often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10][11]
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the mixture further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Data Presentation: this compound
| Property | Expected Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | |
| δ (ppm) | Expected Protons and Multiplicity |
| ~4.4 | (s, 2H, -NH₂) |
| ~6.5 | (t, 1H, H-3) |
| ~7.3-7.5 | (m, 2H, H-2, H-6) |
| ~8.1 | (s, 1H, H-4) |
| ~9.5 | (s, 1H, -CONH-) |
| ~11.2 | (s, 1H, indole -NH) |
| IR (KBr, cm⁻¹) | |
| ~3300-3400 | N-H stretching (indole NH and NH₂) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~1640-1660 | C=O stretching (amide I) |
| ~1600-1620 | N-H bending (amide II) |
| Mass Spectrometry (ESI+) | m/z = 176.08 [M+H]⁺ |
Note: The exact chemical shifts in the ¹H NMR spectrum can vary slightly depending on the solvent and concentration. The provided values are estimations based on similar structures.[6][12]
Visualization of the Workflow
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Purification Workflow
Caption: Step-by-step purification and analysis workflow.
Conclusion
This guide provides a detailed and reliable methodology for the synthesis and purification of this compound. By following the outlined procedures, researchers can confidently produce high-purity material suitable for a wide range of applications in drug discovery and development. The emphasis on mechanistic understanding and detailed experimental protocols ensures that this guide serves as a valuable resource for scientists working with indole-based compounds.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1H-Indole-5-carbohydrazide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from synthetic workup and purification to formulation and bioavailability. 1H-Indole-5-carbohydrazide is a heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry, coupled with a reactive carbohydrazide moiety. Despite its relevance as a synthetic intermediate for novel therapeutics, a comprehensive public dataset on its solubility in common organic solvents is notably absent from the literature.[1] This guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a deep analysis of the molecular properties of this compound that govern its solubility. It establishes a theoretical framework for predicting its behavior in various solvent classes and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.
Molecular Profile and Physicochemical Drivers of Solubility
This compound (CAS No: 406192-82-3; Molecular Formula: C₉H₉N₃O) possesses a unique amphiphilic architecture that dictates its interaction with different solvent environments.[2][3] Understanding these features is paramount to predicting and manipulating its solubility.
-
The Indole Nucleus: The bicyclic indole ring system is predominantly aromatic and hydrophobic.[4] The benzene portion contributes to van der Waals forces and π-π stacking interactions, favoring solubility in non-polar or aromatic solvents like toluene, though this is often limited.[4][5] The pyrrole nitrogen (N-H) introduces a crucial polar feature, acting as a hydrogen bond donor.[6]
-
The 5-Carbohydrazide Moiety (-CONHNH₂): This functional group is the primary driver of polarity in the molecule. It features:
-
Hydrogen Bond Donors: The indole N-H and the two N-H protons of the terminal amine (-NH₂).
-
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the two nitrogen atoms. This high capacity for hydrogen bonding suggests strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[1]
-
-
Crystal Lattice Energy: As a crystalline solid, the energy required to overcome the intermolecular forces within the crystal lattice must be surpassed by the energy of solvation.[1] Strong intermolecular hydrogen bonding between carbohydrazide groups in the solid state can lead to high lattice energy, potentially limiting solubility even in compatible solvents.
The interplay between the hydrophobic indole core and the highly polar carbohydrazide side chain makes solvent selection a nuanced process. The molecule is not expected to follow a simple "like dissolves like" rule but will exhibit graded solubility across the polarity spectrum.
Predicted Solubility Profile in Common Organic Solvents
While quantitative data is scarce, a qualitative solubility profile can be predicted based on the molecular structure and established solvent properties. This prediction serves as a starting point for experimental design.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High to Very High | DMSO is a powerful hydrogen bond acceptor and highly polar, capable of disrupting the crystal lattice and effectively solvating both the indole N-H and the entire carbohydrazide group. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar, crystalline compounds. | |
| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. It will solvate the molecule but may be less effective at overcoming strong crystal lattice forces. | |
| Polar Protic | Methanol (MeOH) | Moderate | As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the carbohydrazide group. Its smaller alkyl chain compared to ethanol makes it slightly more polar.[6] |
| Ethanol (EtOH) | Moderate to Low | Ethanol shares properties with methanol but is less polar. It should still be a viable solvent, though likely affording lower solubility than methanol.[4] | |
| Non-Polar | Dichloromethane (DCM) | Low | The molecule's high polarity from the carbohydrazide group will limit its solubility in this non-polar solvent. Some minimal dissolution may occur due to the indole nucleus. |
| Toluene | Very Low | The aromatic character of toluene may offer some weak interaction with the indole ring, but it cannot effectively solvate the polar carbohydrazide moiety. | |
| Hexanes | Insoluble | As a non-polar aliphatic solvent, hexanes lack the necessary polarity and hydrogen bonding capability to overcome the solute-solute interactions of this compound. |
Note: This table represents a qualitative prediction to guide solvent selection. Experimental verification is mandatory.
Experimental Determination of Thermodynamic Solubility
In the absence of published data, direct measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[7][8][9]
Workflow for Thermodynamic Solubility Determination
The logical process for determining solubility is outlined below. This workflow ensures that equilibrium is achieved and that the analytical method is validated for accurate quantification.
Caption: Workflow for Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system for generating high-quality, reproducible solubility data.
A. Materials and Equipment:
-
Pure, solid this compound
-
High-purity organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge (optional, for phase separation)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
B. Protocol Steps:
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or the solvent being tested) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations. The range should bracket the expected solubility.
-
Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid is visibly present at the end of the experiment (e.g., add 5-10 mg to 1 mL of solvent).
-
Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Equilibrate for at least 24 hours to ensure the system reaches a thermodynamic equilibrium.[7] Longer times (e.g., 48-72 hours) may be necessary and should be verified by sampling at multiple time points (e.g., 24h and 48h) to see if the concentration has plateaued.
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow undissolved solids to sediment. Centrifugation can be used to accelerate this step.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC-UV system and record the peak area.
-
-
Data Calculation:
-
Using the equation from the calibration curve, determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the tested solvent.
-
Express the final solubility in standard units (e.g., mg/mL or µM).
-
Perform the entire experiment in triplicate to ensure reproducibility and report the result as mean ± standard deviation.
-
Conclusion
This compound is a molecule of significant synthetic interest, yet its fundamental physicochemical properties, particularly solubility, are not well-documented. This guide bridges that knowledge gap by providing a robust theoretical and practical framework for its study. The molecular structure, with its polar carbohydrazide group and non-polar indole nucleus, predicts a nuanced solubility profile, with highest solubility expected in polar aprotic solvents like DMSO and DMF. For definitive quantitative analysis, the detailed shake-flask protocol provided herein offers a reliable and authoritative method for researchers to generate the critical data needed to advance their work in synthesis, formulation, and drug discovery.
References
- 1. Buy 2,3-dimethyl-1H-indole-5-carbohydrazide | 5094-42-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ingentaconnect.com [ingentaconnect.com]
The Chemistry and Therapeutic Potential of 1H-Indole-5-carbohydrazide: A Technical Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, 1H-Indole-5-carbohydrazide has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical identity, safety data, a detailed synthesis protocol, and its burgeoning applications in drug discovery, with a focus on its role in the development of anticancer and enzyme-inhibiting compounds.
Core Chemical and Physical Properties
This compound, identified by the CAS number 406192-82-3 , is a stable, solid organic compound.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 406192-82-3 | [2][3] |
| Molecular Formula | C₉H₉N₃O | [2][3] |
| Molecular Weight | 175.19 g/mol | [2][3] |
| Appearance | Typically an off-white to pale yellow powder | Inferred from related compounds |
| Storage | Store in a cool, dry place under an inert atmosphere | [3] |
Safety and Handling: A Data-Driven Approach
Hazard Identification and Precautionary Measures:
-
Acute Toxicity: Isomers are reported to be harmful if swallowed, in contact with skin, or inhaled.[4]
-
Irritation: Causes skin and serious eye irritation.[4] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): It is imperative to handle this compound with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
The following DOT script visualizes a standard laboratory safety workflow for handling powdered chemical reagents like this compound.
References
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Research and Discovery of Indole Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids with profound physiological effects.[1] Its inherent ability to interact with various biological targets has cemented its status as a "privileged scaffold" in medicinal chemistry. The early 19th-century work of Adolf von Baeyer, which led to the first synthesis of indole from oxindole, marked the beginning of a rich history of chemical exploration into this fascinating ring system.[2]
Parallel to the burgeoning field of indole chemistry, the mid-20th century witnessed a surge in the development of synthetic hydrazides, largely spurred by the discovery of the remarkable antitubercular activity of isoniazid (isonicotinic acid hydrazide). This discovery ignited a fervent search for other hydrazide-containing compounds with potential therapeutic value. It was at the intersection of these two burgeoning fields of research—the rich chemical landscape of indoles and the therapeutic promise of hydrazides—that the story of indole carbohydrazides began.
This technical guide delves into the seminal early research on the discovery of indole carbohydrazides, focusing on the foundational synthetic methodologies and the initial biological evaluations that laid the groundwork for decades of subsequent drug discovery and development. We will explore the chemical rationale behind the first synthetic routes and the experimental protocols that brought these molecules to life, with a particular focus on the pioneering work that identified their potential as antitubercular agents.
The Pioneering Synthesis of Indole Carbohydrazides: A Methodological Deep Dive
The earliest syntheses of indole carbohydrazides were elegantly straightforward, leveraging the established reactivity of indole carboxylic acid esters. The fundamental transformation involved the nucleophilic acyl substitution of an ester with hydrazine hydrate, a robust and efficient method for the formation of hydrazides.
Core Synthetic Pathway: From Indole Ester to Indole Carbohydrazide
The primary route to indole carbohydrazides in the early era of their discovery was the direct hydrazinolysis of a corresponding indole carboxylic acid ester. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the more stable carbohydrazide.
Caption: General synthetic scheme for indole carbohydrazides.
The causality behind this experimental choice is rooted in the high reactivity of hydrazine as a nucleophile and the ready availability of indole carboxylic acid esters. The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the reaction and allows for easy purification of the product upon cooling.[3]
Experimental Protocol: Synthesis of Indole-3-Carbohydrazide
The following protocol is a representative example of the methods used in the early synthesis of indole-3-carbohydrazide, based on general procedures reported in the literature from that era.[3]
Materials:
-
Ethyl indole-3-carboxylate
-
Hydrazine hydrate (99-100%)
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl indole-3-carboxylate in a minimal amount of ethanol. To this solution, add a molar excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by the precipitation of the product from the hot solution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude indole-3-carbohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
-
Characterization: The final product would have been characterized by its melting point and elemental analysis in the early days of its discovery.
Early Biological Evaluation: The Quest for Antitubercular Agents
The initial impetus for the synthesis of indole carbohydrazides was the urgent need for new drugs to combat tuberculosis, a major global health crisis in the mid-20th century. The groundbreaking success of isoniazid spurred medicinal chemists to explore a wide range of hydrazide-containing compounds, and the indole scaffold was a logical choice due to its presence in many natural products.
The Antitubercular Hypothesis
The working hypothesis for the early researchers was that the combination of the indole nucleus and the carbohydrazide moiety might lead to compounds with potent activity against Mycobacterium tuberculosis. The indole ring could potentially enhance the lipophilicity of the molecule, facilitating its penetration into the waxy cell wall of the mycobacterium, while the hydrazide group was the key pharmacophore believed to be responsible for the antitubercular effect.
In Vitro Antitubercular Screening: A Glimpse into Mid-Century Microbiology
The early evaluation of the antitubercular activity of indole carbohydrazides was conducted using in vitro assays against strains of Mycobacterium tuberculosis. While the specific details of the assays from seminal papers were not accessible for this guide, the general methodology of the time involved determining the minimum inhibitory concentration (MIC) of the compounds in a suitable culture medium.
Caption: Generalized workflow for early in vitro antitubercular screening.
Summary of Early Findings
The pioneering work of Buu-Hoï and his collaborators in the early 1950s demonstrated that several indole carbohydrazides and their derivatives possessed significant in vitro activity against Mycobacterium tuberculosis.[1][4] This was a crucial discovery that validated the initial hypothesis and opened up a new avenue for antitubercular drug research.
| Compound Class | General Observation |
| Indole-3-carbohydrazide | Showed notable in vitro activity against M. tuberculosis. |
| Substituted Indole Carbohydrazides | Modifications to the indole ring led to variations in activity, suggesting a structure-activity relationship. |
These early findings, while not leading directly to a clinical drug, were instrumental in establishing the potential of the indole carbohydrazide scaffold as a source of novel therapeutic agents. This foundational research paved the way for subsequent generations of scientists to explore the diverse pharmacological properties of this versatile class of compounds, leading to the discovery of agents with anticancer, anti-inflammatory, and antimicrobial activities.[1][2]
Conclusion: A Legacy of Discovery
The early research on the discovery of indole carbohydrazides represents a classic example of rational drug design in the mid-20th century. By combining the known biological relevance of the indole nucleus with the therapeutic promise of the carbohydrazide moiety, early pioneers in the field opened up a new chapter in medicinal chemistry. The straightforward and robust synthetic methods they developed, coupled with their insightful biological evaluations, laid a solid foundation upon which a vast and diverse field of research has been built. This in-depth guide serves as a testament to their scientific integrity and logical approach, a legacy that continues to inspire drug development professionals today.
References
- 1. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Structural Elucidation of 1H-Indole-5-carbohydrazide: A Guide for Computational Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 1H-Indole-5-carbohydrazide, as a derivative, holds significant potential for further functionalization in drug design and discovery. A profound understanding of its three-dimensional structure, electronic properties, and reactive sites is paramount for predicting its biological activity and designing novel therapeutics. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's structure using computational chemistry, with a focus on Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods for molecular characterization.
Introduction: The Significance of Indole Scaffolds and the Need for Theoretical Investigation
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The carbohydrazide moiety is a versatile functional group known for its ability to form various heterocyclic compounds and its role in the biological activity of many pharmaceuticals. The combination of these two pharmacophores in this compound (C₉H₉N₃O) presents a molecule of considerable interest for medicinal chemists.[4][5][6]
Experimental characterization through techniques like X-ray crystallography, NMR, and IR spectroscopy provides invaluable data on molecular structure.[7][8] However, theoretical investigations, particularly those employing quantum chemical methods, offer a complementary and predictive approach.[9] They allow for the exploration of molecular properties that are difficult or impossible to measure experimentally, such as the distribution of electron density and the energies of frontier molecular orbitals. This in-depth understanding is crucial for predicting reactivity, intermolecular interactions, and potential biological targets.
This guide will delineate a robust computational workflow for the structural and electronic characterization of this compound, providing not just the steps, but the scientific rationale behind the selection of methods and parameters.
Foundational Theory: Why Density Functional Theory?
For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods like Hartree-Fock (which does not sufficiently account for electron correlation), DFT incorporates electron correlation effects through the use of exchange-correlation functionals. This is critical for accurately describing the electronic structure and properties of conjugated systems like the indole ring.
The choice of functional and basis set is a critical decision in any DFT study. For molecules containing heteroatoms and potential for hydrogen bonding, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a reliable starting point.[10][11] For more refined calculations, especially concerning non-covalent interactions, long-range corrected functionals like CAM-B3LYP or meta-hybrid functionals like M06-2X are recommended.[10] The Pople-style basis set, 6-311++G(d,p), is a robust choice for this system, as it includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.[10][12]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive theoretical investigation of this compound.
Molecular Geometry Optimization
The first and most crucial step is to determine the most stable 3D conformation of the molecule.
Protocol:
-
Initial Structure Generation: Construct the 2D structure of this compound and convert it to a 3D model using a molecular editor.
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum energy structure.
-
Geometry Optimization:
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the final geometry optimization.
-
Purpose: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (IR and Raman).
-
Diagram of the Geometry Optimization Workflow:
Caption: Workflow for obtaining the optimized molecular geometry.
Spectroscopic Analysis
Theoretical vibrational spectra can be compared with experimental data to validate the computational model.
Protocol:
-
IR and Raman Spectra Simulation: The output of the frequency calculation provides the vibrational modes, their frequencies, and their intensities.
-
Spectral Visualization: Plot the calculated frequencies against their intensities to generate theoretical IR and Raman spectra.
-
Vibrational Mode Assignment: Analyze the displacement vectors for each vibrational mode to assign them to specific bond stretches, bends, and torsions within the molecule.
Electronic Structure Analysis
Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.
3.3.1. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
Protocol:
-
HOMO-LUMO Energy Calculation: Extract the energies of the HOMO and LUMO from the optimized structure's output file.
-
HOMO-LUMO Gap: Calculate the energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity.
-
Visualization: Plot the 3D isosurfaces of the HOMO and LUMO to visualize the regions of electron donation (HOMO) and acceptance (LUMO).
Table 1: Key Quantum Chemical Descriptors
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |
3.3.2. Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution around the molecule.
Protocol:
-
MEP Calculation: Calculate the MEP surface from the optimized wave function.
-
Visualization: Map the MEP onto the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions.
Diagram of the Relationship between Electronic Properties:
Caption: Interrelation of key electronic properties.
3.3.3. Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.[9]
Protocol:
-
NBO Calculation: Perform an NBO analysis on the optimized structure.
-
Analysis of Interactions: Examine the output for significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Expected Outcomes and Their Implications for Drug Development
A thorough theoretical investigation of this compound will yield:
-
A reliable 3D structure: Essential for docking studies with biological targets.
-
Predicted Spectroscopic Signatures: To aid in the experimental characterization and quality control of synthesized compounds.
-
Identification of Reactive Sites: MEP and FMO analyses will highlight the most probable sites for metabolic transformation and for forming intermolecular interactions with a receptor.
-
Quantification of Electronic Properties: Descriptors like the HOMO-LUMO gap and electrophilicity index can be used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of related derivatives.
This computational data provides a solid foundation for the rational design of novel this compound derivatives with enhanced therapeutic potential.
Conclusion
The theoretical investigation of this compound using DFT is a powerful and predictive approach that provides deep insights into its structural and electronic properties. The workflow detailed in this guide offers a systematic and scientifically grounded methodology for researchers in drug discovery. By integrating these computational techniques, the process of designing and developing novel indole-based therapeutics can be significantly accelerated and refined.
References
- 1. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Physical and chemical characteristics of 1H-Indole-5-carbohydrazide
An In-depth Technical Guide to 1H-Indole-5-carbohydrazide: Physicochemical Characteristics, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a foundational scaffold in numerous biologically active molecules, and the introduction of a carbohydrazide moiety at the 5-position creates a versatile intermediate for the synthesis of novel therapeutic agents.[1][2] This document details the compound's core physical and chemical properties, outlines a validated synthetic protocol and analytical characterization workflow, explores its chemical reactivity, and discusses its applications as a pivotal building block for drug development professionals. The content is structured to provide both foundational knowledge and actionable insights for researchers in the field.
Core Physicochemical & Structural Characteristics
This compound (CAS No. 406192-82-3) is a solid organic compound featuring a bicyclic indole ring system functionalized with a carbohydrazide group (-CONHNH₂). This functional group is a derivative of a carboxylic acid and is known for its utility in forming stable hydrazone linkages and participating in various cyclization reactions.[3] The indole ring itself is an aromatic heterocycle that is a common motif in natural products and pharmaceuticals, prized for its ability to participate in various biological interactions.[2][4]
Structural and Molecular Data
The key computed and known properties of this compound and its close structural analogs are summarized below. Data for the 2-isomer is included for comparative context, as it is more extensively characterized in the literature.
| Property | Value (this compound) | Value (1H-Indole-2-carbohydrazide) | Source |
| CAS Number | 406192-82-3 | 5055-39-0 | [5][6] |
| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O | [5] |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol | [5] |
| Appearance | White to off-white powder (predicted) | White powder | [2] |
| XLogP3 | Not available | 1.3 | [5] |
| Hydrogen Bond Donors | 3 | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | 3 | [5] |
| Rotatable Bonds | 1 | 1 | [7] |
Synthesis and Purification Workflow
The most direct and widely adopted method for synthesizing indole carbohydrazides involves the hydrazinolysis of the corresponding indole-carboxylic acid ester.[8][9] This reaction is typically high-yielding and proceeds by nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Rationale for Synthetic Route
The choice of an ester precursor, such as Ethyl 1H-indole-5-carboxylate, is strategic. Esters are stable, readily synthesized from the parent carboxylic acid, and exhibit appropriate reactivity with strong nucleophiles like hydrazine hydrate. The use of an alcohol like ethanol as the solvent is ideal as it readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reflux condition provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from Ethyl 1H-indole-5-carboxylate.
Materials:
-
Ethyl 1H-indole-5-carboxylate
-
Hydrazine Monohydrate (98-99%)
-
Ethanol (Absolute)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve Ethyl 1H-indole-5-carboxylate (1.0 eq) in a minimal amount of absolute ethanol.
-
Hydrazine Addition: To the stirred solution, add an excess of hydrazine monohydrate (approx. 15-20 eq). The large excess ensures the reaction goes to completion and minimizes side reactions.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting ester spot and the appearance of a more polar product spot indicates reaction completion.
-
Product Isolation: After completion, cool the reaction flask to room temperature and then place it in an ice bath. The product, being less soluble in the cold solvent mixture, will precipitate out.
-
Precipitation & Filtration: Add cold deionized water to the mixture to further induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water or cold ethanol to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the purified solid product under vacuum to yield this compound as a crystalline powder.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
Expected Spectral Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Indole NH (~11.5 ppm): A broad singlet, characteristic of the acidic indole proton. Aromatic Protons (7.0-8.0 ppm): A complex multiplet pattern corresponding to the protons on the benzene ring portion of the indole. The H4 proton will likely be a doublet, and the H6 and H7 protons will show splitting from each other. Amide NH (~9.5 ppm): A broad singlet for the -CONH- proton. Hydrazine NH₂ (~4.5 ppm): A broad singlet for the terminal -NH₂ protons. These NH signals are D₂O exchangeable. |
| ¹³C NMR | Carbonyl Carbon (~160-165 ppm): A signal for the C=O group. Aromatic Carbons (100-140 ppm): Signals corresponding to the eight carbons of the indole ring system. The C5 carbon, attached to the carbohydrazide group, will be shifted accordingly. |
| IR Spectroscopy | N-H Stretching (3100-3400 cm⁻¹): Multiple sharp and broad peaks corresponding to the indole NH, amide NH, and hydrazine NH₂ groups. C=O Stretching (~1640-1670 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group. C=C Aromatic Stretching (~1500-1600 cm⁻¹): Peaks indicating the aromatic nature of the indole ring. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 176.08. [M+Na]⁺: Expected at m/z 198.06. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a chemical intermediate. Its two key reactive sites—the nucleophilic terminal -NH₂ group of the hydrazide and the indole ring itself—allow for diverse chemical transformations.
Key Reactions
-
Hydrazone Formation: The most common application is the condensation reaction between the carbohydrazide and various aldehydes or ketones. This reaction forms a stable N-acylhydrazone linkage and is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[8]
-
Cyclization Reactions: The carbohydrazide moiety can be used to synthesize various five- and six-membered heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, which are themselves important pharmacophores.[3]
Role in Medicinal Chemistry
Indole-based carbohydrazides are precursors to compounds with a wide array of biological activities. Published research on related isomers has demonstrated potent anti-proliferative activity against cancer cell lines (such as MCF-7, A549, and HCT) and anti-platelet aggregation activity.[1][2][8] These activities underscore the potential of this scaffold in developing new treatments for cancer and cardiovascular diseases. For instance, novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent cytotoxic activity against several human cancer cell lines.[9]
Application as a Chemical Synthon
Caption: Role as a building block for bioactive molecules.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. While a specific safety data sheet (SDS) for the 5-isomer is not widely published, data from the closely related 1H-Indole-2-carbohydrazide (CAS 5055-39-0) provides a reliable basis for hazard assessment.[5][12]
-
GHS Hazard Classification:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid breathing dust. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.[13]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 406192-82-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Page loading... [guidechem.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Characterization of 1H-Indole-5-carbohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-5-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. The indole nucleus and the carbohydrazide functional group are both recognized pharmacophores, and their combination in a single molecule presents a unique platform for drug discovery. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering a detailed analysis of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this important molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic aromatic indole core with a carbohydrazide group (-CONHNH₂) attached at the C5 position of the benzene ring. This substitution pattern significantly influences the electronic distribution within the indole ring system, which is reflected in its spectroscopic signatures. Spectroscopic techniques are indispensable tools for elucidating and confirming the molecular structure of such compounds, providing a molecular fingerprint based on the interaction of the molecule with electromagnetic radiation.[1][2]
The following sections will delve into the specific spectroscopic techniques used to characterize this compound, providing both predicted data based on analogous structures and detailed interpretation.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H, C=O, C=C, and C-N bonds of the indole and carbohydrazide moieties.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Hydrazide (-NH₂) | Medium-Strong |
| 3300 - 3200 | N-H stretch | Indole (N-H) & Hydrazide (-NH-) | Medium-Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic (C-H) | Medium |
| 1680 - 1650 | C=O stretch (Amide I) | Carbohydrazide (-CONHNH₂) | Strong |
| 1620 - 1580 | N-H bend (Amide II) | Carbohydrazide (-CONHNH₂) | Medium |
| 1600 - 1450 | C=C stretch | Aromatic (Indole) | Medium-Strong |
| 1350 - 1250 | C-N stretch | Indole & Carbohydrazide | Medium |
| 850 - 750 | C-H out-of-plane bend | Aromatic (substituted benzene) | Strong |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum provides a clear fingerprint of this compound. The presence of multiple bands in the 3400-3200 cm⁻¹ region is indicative of the various N-H stretching vibrations from the indole and carbohydrazide groups.[4] The strong absorption band around 1660 cm⁻¹ is a key indicator of the carbonyl (C=O) group of the hydrazide, often referred to as the Amide I band.[5] The N-H bending vibration, or Amide II band, is expected to appear around 1600 cm⁻¹. The characteristic aromatic C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm⁻¹ region.[4] Finally, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[6][7] The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] The indole ring system is a strong chromophore, and its absorption spectrum is sensitive to the nature and position of substituents.
Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Methanol or Ethanol | ~220 | High | π → π |
| ~280 | Moderate | π → π | |
| ~320 | Low | n → π* |
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show two main absorption bands characteristic of the indole chromophore.[10][11] The intense band around 220 nm and a broader, less intense band around 280 nm are due to π → π* transitions within the indole ring. The presence of the carbohydrazide group, with its lone pair of electrons on the nitrogen and oxygen atoms, may give rise to a weak n → π* transition at a longer wavelength, likely around 320 nm.[12] The exact position and intensity of these bands can be influenced by the solvent polarity.
Experimental Protocol
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a series of solutions of varying concentrations.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum.[13]
-
Sample Measurement: Record the UV-Vis spectra of the sample solutions from approximately 200 to 400 nm. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry.[15] ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | Indole N-H |
| ~9.5 | s | 1H | -CONH- |
| ~8.0 | s | 1H | H-4 |
| ~7.8 | d | 1H | H-6 |
| ~7.4 | d | 1H | H-7 |
| ~7.3 | t | 1H | H-2 |
| ~6.5 | t | 1H | H-3 |
| ~4.5 | br s | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ will show distinct signals for each proton.[16] The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.5 ppm).[16] The amide proton of the carbohydrazide group will also be downfield, likely around 9.5 ppm. The protons of the terminal -NH₂ group will appear as a broad singlet around 4.5 ppm. The aromatic protons will exhibit characteristic splitting patterns. H-4 is expected to be a singlet due to its position adjacent to the substituent. H-6 and H-7 will likely appear as doublets due to coupling with each other. The protons on the pyrrole ring, H-2 and H-3, will appear as triplets.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~165 | C=O |
| ~138 | C-7a |
| ~130 | C-3a |
| ~128 | C-5 |
| ~125 | C-2 |
| ~122 | C-4 |
| ~120 | C-6 |
| ~112 | C-7 |
| ~102 | C-3 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[17] The carbonyl carbon of the carbohydrazide group will be the most downfield signal, around 165 ppm. The eight carbons of the indole ring will appear in the aromatic region (100-140 ppm). The chemical shifts of the carbons in the benzene ring will be influenced by the electron-withdrawing nature of the carbohydrazide substituent.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[18]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.[19] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[20]
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 176.0773 | [M+H]⁺ (Calculated for C₉H₁₀N₃O⁺) |
| 198.0592 | [M+Na]⁺ (Calculated for C₉H₉N₃NaO⁺) |
Interpretation of the Mass Spectrum
In positive ion mode ESI-MS, this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 176.0773.[21] A sodium adduct [M+Na]⁺ at m/z 198.0592 may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which would likely involve the loss of the hydrazide side chain, providing further structural confirmation. Common fragmentation pathways for indole derivatives involve cleavage of the side chain and fragmentation of the indole ring itself.[1][3]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[2]
-
Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.[22]
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
Caption: General workflow for ESI-Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound through FT-IR, UV-Vis, NMR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous confirmation of the molecule's identity. The predicted data and interpretations presented in this guide, grounded in the analysis of analogous compounds and fundamental spectroscopic principles, serve as a reliable reference for researchers in the field of drug discovery and development. This foundational knowledge is crucial for the rational design of new chemical entities based on the this compound scaffold and for ensuring the quality and integrity of synthesized compounds.
References
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- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
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- 11. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
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- 22. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 1H-Indole-5-carbohydrazide
An In-Depth Technical Guide to the Initial Synthesis of 1H-Indole-5-carbohydrazide for Researchers and Drug Development Professionals
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid indole scaffold, combined with the versatile hydrazide functional group, makes it an ideal starting point for the synthesis of a diverse array of complex molecules with significant biological activity. The indole nucleus is a privileged structure found in numerous pharmaceuticals, including anticancer and antiviral agents, while the carbohydrazide moiety serves as a versatile handle for constructing hydrazones, pyrazoles, and other heterocyclic systems. This guide provides a detailed exploration of the foundational synthetic pathways to this key intermediate, focusing on the chemical logic, procedural details, and critical considerations necessary for successful laboratory synthesis.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis of this compound reveals a primary, highly logical disconnection at the amide bond of the hydrazide. This approach simplifies the target molecule into a more readily accessible intermediate, an activated form of indole-5-carboxylic acid (typically an ester), and a simple nucleophile, hydrazine. This core strategy forms the basis of the most reliable and widely employed synthetic routes.
Methodological & Application
Investigating the Anticancer Mechanisms of 1H-Indole-5-Carbohydrazide and its Analogs
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of 1H-Indole-5-carbohydrazide and its related derivatives in cancer cells. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.
Introduction: The Indole Scaffold in Oncology
The indole ring is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and synthetic compounds.[1] Its structural versatility has made it a cornerstone in medicinal chemistry, leading to the development of numerous agents with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Indole derivatives have been shown to target a multitude of critical cellular processes to exert their anticancer effects, including the inhibition of tubulin polymerization, disruption of protein kinase signaling, and the induction of programmed cell death (apoptosis).[3]
While this compound itself is a specific chemical entity, the broader class of indole carbohydrazide derivatives has emerged as a promising area for the discovery of novel anticancer agents.[2][3] These compounds often function by inducing cell cycle arrest and apoptosis, although the precise molecular mechanisms can vary significantly based on the specific substitutions on the indole core and carbohydrazide moiety.[1][4] This guide will explore the common mechanisms of action attributed to this class of compounds and provide detailed protocols to investigate them.
Part 1: Elucidating the Mechanism of Action
The anticancer activity of indole carbohydrazide derivatives is often multifaceted. Research suggests that these compounds can trigger cancer cell death through several interconnected pathways. The primary mechanisms reported include disruption of the microtubule network, induction of cell cycle arrest, and activation of apoptotic signaling cascades.[1][5][6]
Key Mechanistic Hypotheses:
-
Tubulin Polymerization Inhibition: Several indole derivatives exert their potent antiproliferative effects by interfering with microtubule dynamics.[1][7] They can bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, as it leads to the collapse of the mitotic spindle, causing an arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[1]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical anticancer mechanism. Indole hydrazides have been shown to induce apoptosis through multiple routes:
-
ROS/JNK Pathway Activation: Some derivatives can increase the intracellular levels of reactive oxygen species (ROS).[5] Elevated ROS acts as an upstream stressor, triggering the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn can initiate the apoptotic cascade.[5][8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival. Certain indole carbohydrazides can shift this balance in favor of apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax, leading to mitochondrial dysfunction and the activation of caspases.[4][9][10]
-
-
Cell Cycle Arrest: By interfering with cellular processes essential for cell division, these compounds can cause cancer cells to halt their progression through the cell cycle. Depending on the specific derivative, arrest can occur at different phases:
-
G2/M Phase Arrest: Often a direct consequence of tubulin destabilization.[1]
-
S Phase Arrest: Some indole-pyrazole-carbohydrazide derivatives have been shown to arrest cells during the DNA synthesis (S) phase.[6][11]
-
G0/G1 Phase Arrest: Other derivatives have demonstrated the ability to halt the cell cycle in the G0/G1 phase, preventing entry into the synthesis phase.[4]
-
The following diagram illustrates the potential signaling pathways affected by indole carbohydrazide derivatives.
Caption: Potential Mechanisms of Action of Indole Carbohydrazide Derivatives in Cancer Cells.
Part 2: Experimental Protocols and Workflows
To systematically investigate the anticancer mechanism of a novel this compound derivative, a tiered approach is recommended. This begins with assessing its general cytotoxicity and progresses to more specific mechanistic assays.
Workflow for Mechanistic Investigation
Caption: A Stepwise Workflow for Characterizing Anticancer Compound Activity.
Protocol 2.1: Assessment of Cytotoxicity (MTT Assay)
Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is a foundational step to establish the potency of the compound and to determine appropriate concentrations for subsequent mechanistic assays.[12] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2.2: Analysis of Apoptosis (Annexin V-FITC/PI Staining)
Purpose: To quantify the number of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment with the compound. This assay directly measures one of the key hypothesized mechanisms of action.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[19][20] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[21] Dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primary necrotic cells (less common in this context).
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with the indole carbohydrazide derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide staining solution.[22]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (usually FL1 channel). Excite PI and measure emission at >670 nm (usually FL2 or FL3 channel).
-
Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls to set up compensation and quadrants correctly.
-
Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of the compound on cell cycle progression and identify if it induces arrest at a specific phase (G0/G1, S, or G2/M).
Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning it binds to DNA in proportion to the amount of DNA present in the cell.[23] By staining fixed and permeabilized cells with PI, one can quantify the DNA content per cell.
-
G0/G1 phase cells: Have a normal diploid (2n) DNA content.
-
S phase cells: Are actively synthesizing DNA and have a DNA content between 2n and 4n.
-
G2/M phase cells: Have completed DNA replication and have a tetraploid (4n) DNA content.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix and permeabilize the cells. This step is critical to prevent cell clumping.[24]
-
Incubate the fixed cells for at least 2 hours at -20°C (cells can be stored for several weeks at this stage).[24]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[25]
-
Rationale: RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.[23][26]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Use a linear scale for the PI fluorescence channel to properly resolve the 2n and 4n DNA content peaks.[27]
-
Gate on the single-cell population using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence intensity and use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2.4: Protein Expression Analysis (Western Blotting)
Purpose: To measure the levels of specific proteins involved in the hypothesized pathways (e.g., apoptosis, cell cycle regulation, tubulin). This provides direct molecular evidence to support the findings from the cell-based assays.
Principle: Western blotting uses SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins from a cell lysate by their molecular weight.[28] The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed using primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be detected and quantified.[29][30]
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates with the compound as in previous assays.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[28]
-
Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[31]
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein(s).[29]
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[30]
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-p-JNK, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[30]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Washing: Repeat the washing steps.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[29]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.
-
Part 3: Data Interpretation and Summary
Quantitative Data Summary
The results from the cytotoxicity screens should be compiled into a clear, comparative table. This allows for a quick assessment of the compound's potency and selectivity across different cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 3.01 | [4] |
| Derivative B | HT-29 (Colon) | 0.611 | [9] |
| Derivative C | SW-620 (Colon) | 0.468 | [9] |
| Derivative D | HepG-2 (Liver) | 0.71 | [11] |
| Derivative E | MDA-MB-231 (Breast) | >10 | [1] |
| 5-Fluorouracil (Control) | SW-620 (Colon) | 1.5 | [9] |
| Doxorubicin (Control) | A549 (Lung) | ~0.5 (GI50) | [2] |
Table 1: Example of IC50 data summary for various indole carbohydrazide derivatives against human cancer cell lines. Data is hypothetical but based on values reported in cited literature.
By following this comprehensive guide, researchers can systematically dissect the molecular mechanism of action of this compound and its analogs, providing crucial insights for the development of novel anticancer therapeutics.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma [frontiersin.org]
- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. algentbio.com [algentbio.com]
- 29. bosterbio.com [bosterbio.com]
- 30. Western Blot Protocol | Proteintech Group [ptglab.com]
- 31. cusabio.com [cusabio.com]
Application Note: Leveraging 1H-Indole-5-carbohydrazide for Advanced Bioconjugation Strategies
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1H-Indole-5-carbohydrazide as a specialized linker in bioconjugation. We will explore the fundamental chemistry of hydrazone formation, detail the unique advantages conferred by the indole scaffold, and provide robust, field-tested protocols for key applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and the immobilization of biomolecules on surfaces. This guide is structured to provide not only procedural steps but also the causal logic behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of Hydrazone Bio-Ligation
In the landscape of bioconjugation, the reaction between a hydrazide and an aldehyde (or ketone) to form a hydrazone bond is a cornerstone chemistry.[1][2] Its prominence is due to a combination of high chemoselectivity, bio-orthogonality, and the ability to proceed under mild, aqueous conditions compatible with sensitive biomolecules.[1][3][4] The resulting carbon-nitrogen double bond (C=N) is significantly more stable than a typical imine (Schiff base), yet it possesses a tunable lability, particularly in acidic environments.[3][5] This pH-sensitive cleavage is a highly desirable feature for applications like controlled drug release within the acidic microenvironments of endosomes, lysosomes, or tumors.
While various hydrazide linkers exist, this guide focuses on This compound . The incorporation of the indole ring system is not merely a structural nuance; it introduces specific properties related to aromaticity, hydrophobicity, and potential for secondary molecular interactions, offering a unique tool for designing sophisticated bioconjugates.
The Core Chemistry: Mechanism of Hydrazone Formation
The formation of a hydrazone linkage is a two-step condensation reaction. Understanding this mechanism is critical for optimizing reaction conditions such as pH.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine (or hemiaminal) intermediate.
-
Acid-Catalyzed Dehydration: The elimination of a water molecule from the intermediate is the rate-limiting step and is effectively catalyzed by mild acid. This dehydration step forms the stable C=N double bond of the hydrazone.
The optimal pH for this reaction strikes a delicate balance: it must be low enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water, but not so low that it protonates the hydrazide nucleophile, rendering it unreactive.[5] For most hydrazone ligations, a pH range of 4.5 to 6.0 is considered ideal.[3]
Caption: Reaction mechanism for hydrazone bond formation.
Linker Stability: A Comparative Overview
The stability of the resulting conjugate is a paramount concern. While covalent, the C=N bond is subject to hydrolysis, and its stability is influenced by the nature of the reactants. Hydrazones occupy a middle ground of stability that is often ideal for bioconjugation.
| Linkage Type | General Structure | Relative Hydrolytic Stability | Key Characteristics |
| Imine (Schiff Base) | R-CH=N-R' | Low | Readily hydrolyzes under aqueous conditions. Generally unsuitable for stable bioconjugates without reduction.[5] |
| Hydrazone | R-CH=N-NH-C(O)-R' | Moderate | Stable at neutral pH but cleavable under mild acidic conditions (pH < 6). Ideal for acid-triggered release systems.[1][6] |
| Oxime | R-CH=N-O-R' | High | Significantly more stable to hydrolysis than hydrazones across a wider pH range due to the higher electronegativity of oxygen.[5][7][8] |
Insight: The choice between a hydrazone and an oxime linker is a strategic one. If the goal is a highly stable, permanent linkage for applications like in vivo imaging or surface immobilization, an oxime may be preferable.[8] However, if the application requires the release of a payload in an acidic cellular compartment (e.g., an ADC), the tunable instability of the hydrazone is a distinct advantage.[9]
Application & Protocol: Site-Specific Antibody-Drug Conjugates (ADCs)
A primary application for this compound is in the construction of ADCs, where it links a potent cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves the site-specific generation of aldehyde groups on the antibody's glycan domains, which are typically located away from the antigen-binding site, thus preserving immunoreactivity.[10][11]
Caption: General workflow for creating an ADC.
Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody
Objective: To mildly oxidize the cis-diol groups in the antibody's carbohydrate domains to create reactive aldehyde functionalities.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4 (e.g., 5 mg/mL)
-
Sodium meta-periodate (NaIO₄), 100 mM stock in water (prepare fresh, protect from light)
-
Glycerol, 1 M stock in water
-
Zeba™ Spin Desalting Columns (or similar) equilibrated with conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
Procedure:
-
Preparation: Start with the mAb in a cold-compatible buffer (e.g., PBS) on ice.
-
Oxidation: Add the fresh 100 mM NaIO₄ stock solution to the mAb solution to a final concentration of 1-2 mM.
-
Rationale: A low millimolar concentration and cold temperature (4°C) are used to selectively oxidize the more accessible sugar residues while minimizing potential oxidation of sensitive amino acid residues like methionine.[11]
-
-
Incubation: Incubate the reaction on ice in the dark for 30 minutes.
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM. Incubate on ice for 10-15 minutes.
-
Rationale: Glycerol contains a diol and will consume any excess periodate, quenching the oxidation reaction.
-
-
Buffer Exchange: Immediately purify the aldehyde-tagged mAb from the reaction byproducts using a desalting column equilibrated with the conjugation buffer (pH 5.5). The resulting antibody is now ready for conjugation.
Protocol 2: Conjugation of this compound-Payload
Objective: To covalently link the hydrazide-functionalized payload to the aldehyde-tagged antibody.
Materials:
-
Aldehyde-tagged mAb in conjugation buffer (from Protocol 1)
-
This compound-Payload construct, 10 mM stock in DMSO
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Molar Ratio Calculation: Determine the desired molar excess of the linker-payload. A 20 to 50-fold molar excess over the antibody is a typical starting point to drive the reaction to completion.
-
Conjugation Reaction: Add the calculated volume of the this compound-Payload stock solution to the aldehyde-tagged mAb.
-
Incubation: Incubate the reaction for 4-16 hours at room temperature or 4°C, with gentle mixing.
-
Rationale: The slightly acidic pH of the conjugation buffer is crucial for efficient hydrazone formation.[5] Reaction time can be optimized by monitoring conjugation efficiency.
-
-
Purification: After incubation, remove unreacted linker-payload and any aggregates by a suitable chromatography method. Size Exclusion Chromatography (SEC) is commonly used to isolate the final ADC conjugate.
-
Characterization: The purified ADC must be thoroughly characterized.
-
Purity and Aggregation: Analyze by SEC.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical quality attribute. It can be determined using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC).[12] Mass spectrometry can also provide precise DAR information.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | Insufficient oxidation of mAb. Non-optimal pH for ligation. Hydrolysis of linker-payload stock. Insufficient molar excess of linker. | Increase NaIO₄ concentration or incubation time (with caution). Ensure conjugation buffer pH is between 4.5-6.0. Use freshly prepared linker-payload solutions. Increase the molar excess of the linker-payload. |
| ADC Aggregation | Hydrophobicity of the payload or linker. High DAR. Denaturation during reaction. | Add organic co-solvents (e.g., 5-10% DMSO, propylene glycol) to the conjugation buffer.[13] Aim for a lower average DAR by reducing linker excess or reaction time. Perform conjugation at a lower temperature (4°C). |
| Premature Drug Release | Inherent instability of the specific hydrazone bond. Storage buffer is too acidic. | Consider linker modification to increase stability (e.g., adding electron-withdrawing groups).[6] For long-term stability, an oxime linker may be an alternative.[6] Store the final ADC in a neutral buffer (pH 7.0-7.4) and freeze at -80°C. |
Conclusion
This compound offers a refined tool for bioconjugation, building upon the robust and versatile hydrazone ligation chemistry. Its unique indole structure provides a scaffold that can be exploited in the rational design of advanced bioconjugates, particularly pH-sensitive ADCs. By understanding the underlying reaction mechanism and carefully controlling experimental parameters as outlined in this guide, researchers can effectively harness this linker to develop novel therapeutics and research agents with high precision and control.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1H-Indole-5-carbohydrazide as a Versatile Scaffold for Click Chemistry
Authored by: Senior Application Scientist, Gemini Division
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1][2] This guide details the application of 1H-Indole-5-carbohydrazide as a versatile starting material for synthesizing molecular probes and bioconjugates via click chemistry. While the carbohydrazide moiety itself is not a canonical click handle, its nucleophilic nature provides a straightforward entry point for derivatization with click-compatible functionalities such as azides or alkynes. We present a comprehensive rationale, detailed synthetic protocols, and practical application workflows for researchers in drug discovery, chemical biology, and materials science.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a recurring motif in numerous pharmaceuticals and natural products, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions (e.g., hydrogen bonding, π-stacking) make it an ideal scaffold for designing molecules that can bind to a wide range of biological targets.[1][5] this compound offers a synthetically accessible starting point, featuring the indole core for biological recognition and a reactive carbohydrazide handle for further chemical modification.
Conceptual Framework: Bridging Indole Chemistry with Bioorthogonal Ligation
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized bioconjugation by offering a highly efficient, specific, and biocompatible method for covalently linking molecular entities.[6] The core strategy presented here involves a two-step process:
-
Functionalization: The carbohydrazide group of this compound is derivatized to introduce a bioorthogonal handle—in this case, an azide. This creates a "click-ready" indole scaffold.
-
Ligation: The azide-functionalized indole derivative is then reacted with a terminal alkyne-containing molecule (e.g., a fluorescent dye, a cytotoxic agent, or a biomolecule) via a CuAAC reaction to form a stable triazole linkage.
This approach combines the desirable biological properties of the indole scaffold with the robust and versatile nature of click chemistry.
Figure 1: Overall workflow for applying this compound in click chemistry.
Experimental Protocols
Protocol 1: Synthesis of N'-(azidoacetyl)-1H-indole-5-carbohydrazide
This protocol describes the conversion of this compound into a click-ready, azide-functionalized derivative. The reaction involves the acylation of the terminal amine of the carbohydrazide with an azide-containing N-hydroxysuccinimide (NHS) ester. Azidoacetic acid NHS ester is a suitable reagent for this purpose.
Materials:
-
This compound
-
Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the NHS released during the reaction.
-
Acylation Reaction: Add a solution of azidoacetic acid NHS ester (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The product spot should be UV-active and stain with an appropriate agent if necessary.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N'-(azidoacetyl)-1H-indole-5-carbohydrazide.
Figure 2: Synthesis of the azide-modified indole scaffold.
Protocol 2: CuAAC Ligation of Azide-Modified Indole with a Terminal Alkyne
This protocol details the copper-catalyzed click reaction between the synthesized azide-modified indole and a generic terminal alkyne-containing molecule. This protocol is suitable for small molecule synthesis.
Materials:
-
N'-(azidoacetyl)-1H-indole-5-carbohydrazide (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., propargyl alcohol, an alkyne-tagged fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
Stock Solutions:
-
Copper Sulfate: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
THPTA Ligand: 200 mM in deionized water.
-
Azide-Indole: 10 mM in DMF or DMSO.
-
Alkyne: 10 mM in DMF or DMSO.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or reaction vial, add the azide-modified indole (1.0 eq) and the alkyne-functionalized molecule (1.2 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., t-butanol/water 1:1) to achieve a final reaction concentration of approximately 1-10 mM.
-
Catalyst Premix: In a separate tube, prepare the catalyst solution. Mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.[7] This premixing step is crucial for stabilizing the Cu(I) catalyst.
-
Catalyst Addition: Add the premixed Cu(I)/THPTA complex to the reaction mixture. A typical final concentration for the copper catalyst is 25-100 µM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typically sufficient. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[1]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light, especially if using a fluorescent alkyne.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the triazole product.
-
Purification: Upon completion, the product can be purified by standard methods such as preparative HPLC or silica gel chromatography to remove the catalyst and unreacted starting materials.
Data Presentation: Key Reaction Parameters
The success of the CuAAC reaction depends on several factors. The following table summarizes typical conditions and considerations.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Co-solvents are often necessary to solubilize both the catalyst and organic reactants. |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower catalyst loading is preferred for bioconjugation to minimize cytotoxicity. |
| Ligand:Copper Ratio (THPTA:Cu) | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[8] |
| Reducing Agent (NaAsc) | 10-50 mol% | A stoichiometric excess relative to copper ensures the maintenance of the active Cu(I) catalyst.[7] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically highly efficient at ambient temperatures. |
| Reaction Time | 1-12 hours | Varies depending on the reactivity of the alkyne and azide. Monitor by TLC or LC-MS. |
Conclusion and Future Perspectives
This compound serves as an excellent and cost-effective starting point for the synthesis of novel chemical tools for drug discovery and chemical biology. By functionalizing the carbohydrazide moiety, researchers can readily access azide- or alkyne-modified indole scaffolds. These intermediates can be seamlessly integrated into well-established click chemistry workflows, enabling the rapid and efficient construction of diverse molecular architectures. This strategy opens up new avenues for creating targeted therapeutics, fluorescent probes for cellular imaging, and affinity-based probes for target identification and validation.
References
- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. PubChemLite - 1h-indole-2-carbohydrazide (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]
Protocols for reacting 1H-Indole-5-carbohydrazide with aldehydes
An Application Guide for the Synthesis of Bioactive Indole-5-Carbohydrazones
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The derivatization of this privileged structure through the formation of hydrazone linkages provides a robust platform for generating novel compounds with significant biological potential. Specifically, the reaction of 1H-Indole-5-carbohydrazide with a diverse range of aldehydes yields indole-5-carbohydrazone derivatives, which have demonstrated promising anticancer, anti-angiogenic, and antiplatelet activities.[4][5][6][7] This document provides a comprehensive guide for researchers, chemists, and drug development professionals, detailing the underlying reaction mechanism and offering a selection of validated, step-by-step protocols for the synthesis of these valuable compounds. Methodologies including conventional acid catalysis, rapid microwave-assisted synthesis, and catalyst-free green approaches are presented to accommodate various laboratory settings and research objectives.
The Underlying Chemistry: Schiff Base Formation
The reaction between this compound and an aldehyde is a classic condensation reaction that results in the formation of a hydrazone, a subclass of Schiff bases.[8][9] The mechanism proceeds through a two-step process involving nucleophilic addition followed by dehydration.[10]
Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the terminal nitrogen atom (-NH₂) of the carbohydrazide acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack.
Step 2: Dehydration The initial addition forms an unstable carbinolamine (or hemiaminal) intermediate.[8] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.
Caption: Reaction mechanism for hydrazone formation.
Synthetic Methodologies & Protocols
The synthesis of indole-5-carbohydrazones can be achieved through several effective methods. The choice of protocol often depends on the desired reaction speed, scale, available equipment, and green chemistry considerations.
Protocol 1: Conventional Acid-Catalyzed Synthesis
This is the most traditional and widely used method, relying on thermal energy and a catalytic amount of acid to drive the reaction to completion. It is highly reliable and requires standard laboratory glassware.
Rationale: The addition of a catalytic amount of a weak acid like glacial acetic acid serves a dual purpose: it activates the aldehyde's carbonyl group for nucleophilic attack and facilitates the final dehydration of the carbinolamine intermediate, which is the rate-limiting step.[10] Ethanol is a common solvent as it effectively dissolves the reactants and the intermediate, while allowing for precipitation of the product upon cooling or addition to water.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable volume of ethanol (approx. 10-15 mL per mmol of hydrazide).
-
Aldehyde Addition: To this solution, add the desired aldehyde (1.0-1.1 eq.).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate directly from the solution.
-
Work-up: Pour the cooled mixture into a beaker of ice-cold water with stirring to induce further precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a powerful technique for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][11][12]
Rationale: Microwave irradiation provides rapid and uniform heating of the polar solvent and reactants.[13] This efficient energy transfer significantly increases the kinetic energy of the molecules, accelerating the rate of both the nucleophilic addition and the dehydration steps, allowing the reaction to reach completion in minutes rather than hours.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine this compound (1.0 eq.), the desired aldehyde (1.0 eq.), and 3-4 mL of ethanol.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 100-110°C (power will modulate automatically, typically between 100-250 W) for 5-10 minutes.
-
Cooling: After irradiation, cool the vessel to room temperature (typically using a compressed air stream in the reactor).
-
Isolation & Purification: Once cooled and depressurized, uncap the vessel. The product has often precipitated. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If the product remains in solution, follow steps 6-8 from the conventional protocol.
Protocol 3: Catalyst-Free Synthesis in Water
This approach represents a greener alternative, minimizing the use of organic solvents and avoiding acid catalysts. The reaction can be driven by the inherent reactivity of the starting materials in a benign medium like water.
Rationale: While slower than acid-catalyzed methods, the condensation can proceed without a catalyst, as the hydrazide moiety is a sufficiently strong nucleophile to attack many aldehydes.[8] Using water as a solvent is not only environmentally friendly but can also facilitate product isolation, as most indole hydrazone products are poorly soluble in water and will precipitate out as they are formed.[14]
Step-by-Step Protocol:
-
Reactant Suspension: In a round-bottom flask with a reflux condenser, suspend this compound (1.0 eq.) in 10 mL of water.
-
Aldehyde Addition: Add an equimolar amount of the appropriate aromatic aldehyde (1.0 eq.).
-
Reaction: Heat the mixture under reflux with vigorous stirring for 2-3 hours.[14]
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any water-soluble impurities.
-
Drying: Dry the product in a vacuum oven.
Comparative Overview of Synthetic Protocols
| Parameter | Protocol 1: Conventional | Protocol 2: MAOS | Protocol 3: Catalyst-Free |
| Catalyst | Glacial Acetic Acid | None (or optional acid) | None |
| Solvent | Ethanol / Methanol | Ethanol / PEG-400 | Water / Ethanol |
| Temperature | ~80°C (Reflux) | 100-110°C | ~100°C (Reflux) |
| Reaction Time | 2-4 hours | 5-10 minutes | 2-3 hours |
| Typical Yield | Good to Excellent (75-95%) | Often higher (85-98%) | Good (70-90%) |
| Advantages | Simple setup, reliable | Extremely fast, high yields | Green, simple work-up |
| Considerations | Longer reaction times | Requires specialized equipment | May not be suitable for all aldehydes |
General Experimental Workflow
References
- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsisinternational.org [rsisinternational.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel indole hydrazone derivatives and evaluation of their antiplatelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hydrazone schiff base: Topics by Science.gov [science.gov]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tsijournals.com [tsijournals.com]
- 13. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
- 14. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1H-Indole-5-carbohydrazide as a Pivotal Intermediate in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic use of versatile molecular building blocks. Among these, the indole nucleus stands out as a privileged scaffold, present in a multitude of natural products and synthetic drugs. This guide delves into the significance and practical application of a key indole derivative, 1H-Indole-5-carbohydrazide , a highly valuable intermediate that serves as a launchpad for the synthesis of diverse and biologically active molecules. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its utility, supported by detailed experimental protocols and the rationale behind its application in contemporary drug discovery.
The Strategic Importance of the Indole-5-carbohydrazide Moiety
The indole ring system is a cornerstone in drug design due to its ability to mimic the structure of tryptophan and to participate in various non-covalent interactions with biological targets. The introduction of a carbohydrazide group at the 5-position of the indole ring unlocks a vast potential for chemical elaboration, making this compound a critical intermediate.
The Hydrazide Functional Group: The hydrazide moiety (-CONHNH₂) is not merely a linker; it is a reactive handle that can be readily transformed into a wide array of heterocyclic systems or used to form hydrazones.[1][2] This functional group is known to contribute to the biological activity of molecules, often acting as a key pharmacophore in enzyme inhibition or receptor binding.[3][4] The presence of both hydrogen bond donors and acceptors in the hydrazide group allows for crucial interactions with biological macromolecules.[2]
The Indole Scaffold: The indole core itself is a key element in many approved drugs and clinical candidates. Its unique electronic properties and planar structure enable it to engage in π-π stacking, hydrophobic, and hydrogen bonding interactions. The indole scaffold has been successfully employed in the development of anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] Furthermore, the indole nucleus is amenable to bioisosteric replacement strategies, where it can be modified to improve potency, selectivity, and pharmacokinetic properties.[9][10][11][12][13]
Below is a diagram illustrating the key features of the this compound scaffold that make it a valuable starting point for drug discovery.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Indole-5-carbohydrazide as a Master Key for Heterocyclic Synthesis
Introduction: The Strategic Value of 1H-Indole-5-carbohydrazide
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after core for drug design. When functionalized at the 5-position with a carbohydrazide moiety (-CONHNH₂), the resulting molecule, This compound , is transformed into an exceptionally versatile and powerful building block for constructing a diverse array of five-membered heterocyclic rings.
The true synthetic utility of this compound lies in the dual reactivity of the carbohydrazide group. The terminal amino group (-NH₂) is a potent nucleophile, while the adjacent amide functionality provides a scaffold ripe for intramolecular cyclization and condensation reactions. This unique combination allows chemists to readily forge critical heterocyclic systems such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles, each with its own distinct pharmacological potential.[4][5][6][7] This guide provides an in-depth exploration of the synthetic pathways originating from this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Part 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. Derivatives are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[5]
Principle & Mechanism
The most common and efficient route to synthesize 2-(1H-indol-5-yl)-5-substituted-1,3,4-oxadiazoles involves a two-step, one-pot process. First, the this compound undergoes condensation with an aromatic carboxylic acid to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole.
Causality of Reagent Choice:
-
Carboxylic Acid: Provides the second substituent for the oxadiazole ring, allowing for molecular diversity.
-
Phosphorus Oxychloride (POCl₃): Acts as a powerful dehydrating agent. It activates the amide carbonyls of the diacylhydrazine intermediate, facilitating the intramolecular nucleophilic attack by the other amide oxygen, followed by elimination of water to form the stable, aromatic oxadiazole ring.[8]
Experimental Workflow & Mechanism Diagram
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
Application Notes & Protocols: Investigating 1H-Indole-5-Carbohydrazide Derivatives as Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Tubulin with Indole-Based Scaffolds
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This dynamic equilibrium of polymerization and depolymerization of α/β-tubulin heterodimers presents a critical vulnerability in rapidly proliferating cancer cells.[3][4] Consequently, agents that disrupt microtubule dynamics are among the most successful classes of anticancer therapeutics in clinical use.[1] These agents typically work by either stabilizing microtubules (e.g., taxanes) or by inhibiting their assembly (e.g., vinca alkaloids, colchicine).[5]
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including anticancer effects.[6][7][8][9] A growing body of evidence highlights the potential of indole-based derivatives as effective tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[4][5][6] This application note focuses on a specific, promising subclass: 1H-Indole-5-carbohydrazide derivatives . The carbohydrazide moiety serves as a versatile chemical handle, allowing for the facile synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and cellular characterization of these potential drug candidates.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of this class of compounds is typically achieved through a straightforward two-step process, starting from a commercially available indole ester. The carbohydrazide is a key intermediate, which is then condensed with various aromatic or heteroaromatic aldehydes to generate the final Schiff base derivatives.
Diagram: General Synthetic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Solid-Phase Synthesis Utilizing 1H-Indole-5-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 1H-Indole-5-carbohydrazide and related structures in solid-phase synthesis (SPS). This compound serves as a highly versatile building block, leveraging the privileged indole scaffold prevalent in medicinal chemistry and the unique reactivity of the carbohydrazide moiety. These protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, execution, and troubleshooting. We will explore the strategic immobilization of hydrazide-functionalized molecules, the iterative process of solid-phase synthesis, and robust cleavage strategies designed to preserve the integrity of the sensitive indole ring. The causality behind experimental choices, from resin selection to the composition of cleavage cocktails, is explained to ensure technical accuracy and successful implementation.
The Strategic Advantage of the Indole-Hydrazide Scaffold
The Indole Moiety: A Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of modern drug discovery, recognized for its wide-ranging biological activities and therapeutic potential.[1] It is a key structural component in numerous natural products and synthetic pharmaceuticals, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The ability to functionalize the indole core at various positions allows for the generation of vast chemical diversity, making it an ideal scaffold for combinatorial libraries aimed at identifying novel therapeutic agents.[1][4]
The Hydrazide Group: A Versatile Handle in Solid-Phase Synthesis
The carbohydrazide functional group (-CO-NH-NH₂) is a uniquely valuable tool in SPS. It can serve multiple roles:
-
As a C-Terminal Moiety: Peptides synthesized with a C-terminal hydrazide are stable intermediates.[5]
-
As a Precursor for Thioesters: Peptide hydrazides can be converted into peptide thioesters, which are essential building blocks for protein synthesis via Native Chemical Ligation (NCL).[6][7][8]
-
As a Linker: Aryl hydrazides can function as robust "safety-catch" linkers that are stable to both Boc- and Fmoc-based synthesis conditions but can be cleaved under mild oxidative conditions.[9]
-
As a Point of Ligation: The hydrazide can react with aldehydes or ketones to form stable hydrazone linkages, a common strategy in bioconjugation and drug delivery.[5][6]
The combination of the indole scaffold with the hydrazide handle creates a powerful bifunctional building block for constructing complex molecules with significant therapeutic potential.
Core Principles for Solid-Phase Synthesis with Indole-Hydrazides
Foundational Strategy: Fmoc/tBu-Based Solid-Phase Synthesis
The most common and versatile approach for peptide and small molecule synthesis on a solid support is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[10] This methodology relies on an orthogonal protection scheme where:
-
The Nα-amino group is temporarily protected by the base-labile Fmoc group.
-
Reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).[11]
This orthogonality is critical, as it allows for the selective removal of the Fmoc group at each cycle of the synthesis without disturbing the side-chain protecting groups or the linker anchoring the molecule to the resin.[10]
The Principle of Orthogonal Protection
For the synthesis of complex molecules, especially those involving branching or post-synthesis modifications on the solid support, a multi-dimensional orthogonal protection scheme is necessary.[11][12] Different protecting groups can be removed with specific, non-interfering reagents, allowing for precise chemical manipulation at various stages of the synthesis.[13][14]
Caption: Orthogonal protection scheme in solid-phase synthesis.
Critical Consideration: Protecting the Indole Ring During Cleavage
The indole side chain of tryptophan, and by extension other indole-containing molecules, is highly susceptible to alkylation by carbocations generated during the final acid-mediated cleavage step (e.g., from deprotection of tBu or Boc groups).[15] This can lead to undesired side products and reduced yield. To prevent this, "scavengers" must be included in the cleavage cocktail to trap these reactive electrophiles.[15][16]
Detailed Experimental Protocols
Protocol 1: Preparation of Hydrazide Resin from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the initial step of functionalizing a highly acid-sensitive resin to generate a hydrazide-functionalized solid support, which will serve as the anchor for subsequent synthesis.
Rationale: 2-CTC resin is chosen for its ability to be functionalized under mild, non-acidic conditions and cleaved under very mild acidic conditions, which helps preserve sensitive functionalities on the synthesized molecule.[17]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.5 mmol/g loading)
-
Hydrazine monohydrate
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin into a synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Hydrazine Loading: Drain the DCM. Add a solution of hydrazine monohydrate (10 eq, ~500 µL) and DIEA (5 eq, ~870 µL) in 10 mL of anhydrous DCM to the resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted trityl chloride sites, drain the reaction mixture and add a solution of MeOH/DIEA/DCM (1:1:8, v/v/v; 10 mL). Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resulting hydrazide resin under high vacuum for at least 4 hours. The loading can be determined by gravimetric analysis or spectrophotometric methods.
Protocol 2: Solid-Phase Synthesis of an Indole-Containing Peptide
This protocol details the synthesis of a model peptide with a C-terminal indole-5-carbohydrazide moiety, using the resin prepared in Protocol 1.
Rationale: The iterative cycle of Fmoc deprotection and amino acid coupling is the core of chain assembly. The choice of coupling reagents (HBTU/DIEA) ensures efficient amide bond formation.[18]
Materials:
-
Prepared Hydrazide Resin
-
Fmoc-protected amino acids
-
1H-Indole-5-carboxylic acid
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA.
-
DMF, DCM
Procedure:
-
Resin Preparation: Swell the hydrazide resin (~0.1 mmol scale) in DMF (5 mL) for 1 hour in a synthesis vessel.[18]
-
First Coupling (Indole Moiety):
-
Activate 1H-Indole-5-carboxylic acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF (2 mL) for 5 minutes.
-
Drain the DMF from the resin and add the activated indole solution.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to confirm the absence of free amines.
-
-
Chain Elongation Cycle (for each amino acid):
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes, drain. Add a fresh portion of the deprotection solution (5 mL) and agitate for 10 minutes. Drain.[19]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF (2 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3 x 5 mL). Perform a Kaiser test to confirm reaction completion.
-
-
Final Fmoc Removal: After the last coupling cycle, perform a final Fmoc deprotection as described in step 3a.
-
Final Wash: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL), then dry under vacuum.
Protocol 3: Cleavage and Global Deprotection
Rationale: The choice of cleavage cocktail is paramount to obtaining a high-purity product. For indole-containing molecules, a cocktail with multiple scavengers is essential to prevent side reactions. Reagent K is a robust, general-purpose cocktail for complex peptides.[15][20]
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[20]
-
Cold diethyl ether or methyl t-butyl ether.
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Reagent K (10 mL per 100 mg of resin) to the vessel. Ensure the resin is fully suspended.
-
Incubation: Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer.[20]
-
Product Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
-
-
Precipitation: Add the collected filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with vigorous stirring. A white precipitate should form.
-
Pelleting: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether.
-
Washing: Wash the crude peptide pellet twice more with cold ether, centrifuging and decanting each time.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The product is now ready for purification.
Workflow and Data Visualization
Overall Synthesis Workflow
The entire process from a bare resin to the final purified product follows a logical sequence of chemical transformations.
Caption: General workflow for solid-phase synthesis of an indole-containing peptide hydrazide.
Summary of Reaction Conditions
| Step | Reagents & Solvents | Typical Time | Key Control Parameter |
| Resin Swelling | DMF or DCM | 30 - 60 min | Proper solvent choice for resin type |
| Fmoc Deprotection | 20% piperidine in DMF | 2 x 10 min | Complete removal of piperidine during wash |
| Amino Acid Coupling | Fmoc-AA (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF | 45 - 90 min | Anhydrous conditions; monitoring with Kaiser test |
| Cleavage (Reagent K) | TFA/Phenol/H₂O/Thioanisole/EDT | 2 - 3 hours | Presence of scavengers; anhydrous TFA |
| Precipitation | Cold Diethyl Ether | 30 min (on ice) | Use of a large excess of cold ether |
Characterization and Quality Control
After synthesis and cleavage, the crude product must be analyzed for purity and identity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude product and for its purification. A gradient of water and acetonitrile, both typically containing 0.1% TFA, is used to elute the product from a C8 or C18 column.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI mass spectrometry is used to confirm the molecular weight of the synthesized molecule, verifying its identity.[21] Fragmentation analysis (MS/MS) can further confirm the sequence of a peptide.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns. Work in a chemical fume hood and wear acid-resistant gloves and eye protection.
-
Piperidine: Flammable, toxic, and corrosive. Handle only in a chemical fume hood.
-
Coupling Reagents (HBTU): May cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents (DMF, DCM): Handle in a well-ventilated area or fume hood. DMF is a reproductive toxin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[23][24][25]
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | Incomplete cleavage reaction; Peptide re-attachment to resin. | Extend cleavage time to 4 hours; Ensure proper scavengers (EDT) are used, especially for C-terminal indoles.[16] |
| Extra Peaks in HPLC | Incomplete deprotection of side chains; Alkylation of indole ring; Deletion sequences. | Use a stronger cleavage cocktail or extend time; Use Reagent K or similar with sufficient scavengers; Optimize coupling time and use a test (e.g., Kaiser) to ensure completion. |
| No Product Precipitates | Product is soluble in ether; Product is very small/hydrophilic. | Evaporate the TFA filtrate (under reduced pressure) to a small volume before adding to ether; Lyophilize directly from a water/acetonitrile solution after purification. |
| Yellow/Brown Product | Oxidation of the indole ring or other sensitive residues. | Degas all solvents; work under an inert atmosphere (N₂ or Ar) during cleavage if possible. |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity [library.atmiya.net:8080]
- 5. citedrive.com [citedrive.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. biosynth.com [biosynth.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Solved 6. Consider the following orthogonal protecting | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. fishersci.com [fishersci.com]
- 24. Page loading... [guidechem.com]
- 25. gas-sensing.com [gas-sensing.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole Carbohydrazides
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of indole carbohydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical synthetic transformation. Indole carbohydrazides are pivotal building blocks in medicinal chemistry, serving as precursors for a vast array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve reliable, high-yield syntheses.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of indole carbohydrazides via the hydrazinolysis of indole esters.
Q1: My reaction has a very low yield, or I've isolated no product at all. What's going wrong?
A: This is the most frequent issue, and it typically points to one of four areas: reagent quality, reaction conditions, incomplete conversion, or work-up procedure. The indole ring system can also be sensitive under certain conditions, leading to degradation.
Systematic Troubleshooting Plan:
-
Verify Reagent Integrity:
-
Indole Ester: Ensure your starting ester (e.g., methyl or ethyl indole-2- or 3-carboxylate) is pure. Esters can hydrolyze over time if exposed to moisture. Confirm its identity and purity via NMR or melting point.
-
Hydrazine Hydrate: This is the most common culprit. Hydrazine hydrate is hygroscopic and can be oxidized by air. Use a fresh bottle or a properly stored (tightly sealed, under inert gas if possible) container. An older, partially empty bottle is often less potent.
-
-
Assess Reaction Stoichiometry and Concentration:
-
Hydrazine Excess: The reaction is an equilibrium. A significant excess of hydrazine hydrate (typically 10-15 equivalents) is often required to drive the reaction to completion.[4]
-
Solvent Volume: While ethanol is a common solvent, ensure the reaction is not overly dilute, which can slow down the bimolecular reaction rate.
-
-
Optimize Thermal Conditions:
-
While some syntheses proceed at room temperature, they may require extended reaction times (6-24 hours).[5]
-
Heating the reaction mixture to reflux (typically around 80°C in ethanol) significantly accelerates the rate of hydrazinolysis and is a standard procedure. A 2-4 hour reflux is a good starting point.[4][6]
-
-
Monitor the Reaction Rigorously:
-
Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting ester. A common eluent system is ethyl acetate/hexane. The carbohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. The reaction should not be stopped until the starting ester spot has completely vanished.
-
-
Re-evaluate the Work-up:
-
Indole carbohydrazides are often sparingly soluble in alcoholic solvents upon cooling and will precipitate. However, sometimes the product remains in solution. Pouring the cooled reaction mixture into a large volume of ice-cold water is a standard method to induce precipitation.[4] The product can then be isolated by vacuum filtration.
-
Q2: TLC analysis shows both my starting ester and the desired carbohydrazide product. How can I drive the reaction to completion?
A: An incomplete reaction is a common kinetic or equilibrium issue. The goal is to shift the equilibrium towards the product side.
Corrective Actions:
-
Increase Reaction Time: The most straightforward approach. Continue heating and monitor by TLC every 1-2 hours until the starting material is consumed.
-
Add More Hydrazine Hydrate: If the reaction has stalled, carefully add another 2-5 equivalents of hydrazine hydrate to the mixture to push the equilibrium forward.
-
Increase Temperature: If you are running the reaction below reflux, increasing the temperature to the boiling point of the solvent (e.g., ethanol) will increase the reaction rate.
-
Consider Solvent Choice: While ethanol is standard, in some cases, a higher boiling point solvent like n-butanol could be used to increase the reaction temperature, although this is less common and should be approached with caution to avoid side reactions.
Q3: I'm observing an unexpected side product. What could it be?
A: Side products can arise from the reactivity of the indole ring itself or from other functional groups on your specific substrate.
Potential Side Reactions and Solutions:
-
N-Acetylation (if using Acetic Acid): If acetic acid is used as a catalyst or co-solvent (more common in subsequent hydrazone formation), it can sometimes lead to N-acetylation of the indole nitrogen, especially at high temperatures.[7] It is generally recommended to perform the initial hydrazinolysis without an acid catalyst.[4][6]
-
Degradation/Discoloration: Indoles, particularly those with electron-donating groups, can be sensitive to air oxidation and acidic conditions, often resulting in pink, purple, or brown discoloration.[8] While the hydrazinolysis is typically basic, purification via standard silica gel chromatography can cause degradation.
-
Solution: If purification by column is necessary, consider deactivating the silica gel by pre-flushing the column with an eluent containing 1% triethylamine. Alternatively, use a less acidic stationary phase like alumina.[8]
-
-
Cyclization with Other Groups: If the indole starting material has other reactive functional groups, such as a formyl group at an adjacent position, intramolecular cyclization can occur directly with hydrazine, bypassing the simple carbohydrazide formation.[9] This is a substrate-specific problem that requires redesigning the synthetic route.
Q4: My product precipitated, but it's an oil or is difficult to purify. What are the best purification strategies?
A: Obtaining a pure, crystalline solid is crucial. Oiling out or co-precipitation of impurities requires a systematic purification approach.
Purification Workflow:
-
Initial Filtration and Washing: After precipitation (often by adding water), collect the crude solid by filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine and salts, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Recrystallization: This is the most effective method for purifying solid products.[8]
-
Solvent Screening: Test solubility in small vials. Good solvents are those in which the compound is sparingly soluble at room temperature but fully soluble when hot. Common choices for indole carbohydrazides include ethanol, methanol, or DMF/ethanol mixtures.[6][10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can consider adding a small amount of activated charcoal and hot-filtering it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Chromatography (If Necessary): If recrystallization fails, column chromatography is the next option. As mentioned in Q3, be mindful of the acidic nature of silica gel.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of indole carbohydrazides from esters?
A: The reaction is a classic nucleophilic acyl substitution . The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the indole ester.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a negatively charged oxygen and a positively charged nitrogen in a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the alkoxy group (e.g., -OEt or -OMe), making it a better leaving group (ethanol or methanol).
-
Elimination of Alcohol: The tetrahedral intermediate collapses. The C=O double bond is reformed, and the alcohol molecule is eliminated as a leaving group.
-
Final Product: The resulting product is the stable indole carbohydrazide.
Q2: How do I choose the right starting materials?
A:
-
Indole Ester: Both methyl and ethyl esters are commonly used.[11] Ethyl esters are often preferred as they are typically less volatile and less hygroscopic than their methyl counterparts. The position of the ester (e.g., indole-2-carboxylate vs. indole-3-carboxylate) is determined by the desired final product scaffold.
-
Hydrazine Source: Hydrazine monohydrate (N₂H₄·H₂O) is the most common and cost-effective reagent.[4] Anhydrous hydrazine can be used but is more hazardous and often unnecessary for this transformation.
Q3: What are the optimal reaction conditions (solvent, temperature, reaction time)?
A: A universally "optimal" condition doesn't exist, but a robust starting point for most substrates is:
-
Solvent: Absolute Ethanol.
-
Temperature: Reflux (~80°C).
-
Reaction Time: 2-4 hours (monitored by TLC).
-
Reagents: 1 equivalent of indole ester and 10-15 equivalents of hydrazine monohydrate.
This combination generally provides a good balance between reaction rate and minimizing potential degradation.
Q4: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is indispensable.
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point. A 1:1 or 3:7 mixture often provides good separation.
-
Visualization: Use a UV lamp (254 nm). The indole ring is UV-active.
-
Interpretation: The starting ester will have a higher Rf (travels further up the plate) than the highly polar carbohydrazide product. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Q5: What are the best practices for handling hydrazine hydrate safely?
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Strict safety protocols are mandatory.
-
Engineering Controls: Always handle hydrazine hydrate inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl rubber or Silver Shield/4H are often recommended; check glove compatibility charts).
-
Quenching/Disposal: Any excess hydrazine should be quenched before disposal. A common method is careful, slow addition to a solution of sodium hypochlorite (bleach) with cooling. Follow your institution's specific hazardous waste disposal guidelines.
Part 3: Experimental Protocol & Data
Protocol: Synthesis of 1H-Indole-2-Carbohydrazide
This protocol is a representative example for the synthesis of an indole carbohydrazide from its corresponding ethyl ester.[6][12]
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 eq)
-
Hydrazine monohydrate, 99-100% (15.0 eq)
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-indole-2-carboxylate (e.g., 5.0 g, 26.4 mmol).
-
Reagent Addition: Add absolute ethanol (e.g., 50 mL) to dissolve the ester. To this solution, add hydrazine monohydrate (e.g., 19.8 mL, 396 mmol) dropwise via a syringe or dropping funnel.
-
Scientist's Note: A large excess of hydrazine is used to ensure the reaction goes to completion.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The starting ester should be consumed within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. A white precipitate may form. Slowly pour the reaction mixture into a beaker containing 250 mL of an ice-water slurry with stirring. This should cause the product to fully precipitate.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual hydrazine and non-polar impurities.
-
Drying: Dry the purified product under vacuum to yield 1H-indole-2-carbohydrazide as a white solid.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Indole-2-Carbohydrazide | Indole-3-Carbohydrazide | Reference(s) |
| Starting Material | Ethyl/Methyl Indole-2-carboxylate | Ethyl/Methyl Indole-3-carboxylate | [4][5] |
| Hydrazine Eq. | 10 - 15 | 10 - 15 | [4] |
| Solvent | Ethanol | Ethanol | [4][5] |
| Temperature | 80°C (Reflux) | 80°C (Reflux) | [4] |
| Time | 2 - 4 hours | 2 - 4 hours | [4] |
| Typical Yield | > 90% | > 90% | [4] |
| Appearance | White to off-white solid | White to off-white solid | [4][6] |
Part 4: Visualizations
Diagram 1: General Reaction Scheme
Caption: General synthesis of indole carbohydrazides.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low-yield reactions.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl indole-3-carboxylate | 776-41-0 [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Indole-5-carbohydrazide Derivatives
Welcome to the technical support center for the purification of 1H-Indole-5-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
The unique bifunctional nature of this compound derivatives, possessing both a weakly acidic indole N-H and a basic, highly polar carbohydrazide moiety, presents a distinct set of purification challenges. This guide is structured to address these issues directly in a question-and-answer format, providing both troubleshooting advice and detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your this compound derivatives.
Issue 1: Low recovery or product loss during aqueous workup.
-
Question: I seem to be losing a significant amount of my product during the liquid-liquid extraction phase. Why is this happening and what can I do?
-
Answer: The carbohydrazide group imparts significant water solubility to your molecule.[1] Aggressive or repeated washing with aqueous solutions, especially under acidic or basic conditions, can lead to partitioning of your product into the aqueous layer. The indole ring itself has some aqueous solubility that can be exacerbated by the polar carbohydrazide functional group.
Troubleshooting Steps:
-
Minimize Aqueous Washes: Reduce the number and volume of aqueous washes.
-
Use Brine: Employ saturated sodium chloride (brine) solution for the final wash. This decreases the solubility of your organic product in the aqueous phase.
-
Back-Extraction: After separating the organic layer, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Combine these organic extracts.
-
pH Control: Avoid strongly acidic or basic washes if possible, as these can lead to salt formation and increased aqueous solubility. Carbohydrazides can also decompose in heated acidic or basic solutions.[2]
-
Issue 2: The product appears as a streak or spot at the baseline on a silica gel TLC plate.
-
Question: My compound is not moving from the baseline on my TLC plate, even with highly polar solvent systems like 10% methanol in dichloromethane. What's causing this?
-
Answer: This is a classic sign of a highly polar compound strongly interacting with the acidic silica gel stationary phase. The basic nitrogens in the carbohydrazide moiety can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility.[3][4]
Troubleshooting Steps:
-
Introduce a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Start with 0.5-1% triethylamine or a few drops of ammonium hydroxide in your mobile phase. This will neutralize the acidic sites on the silica gel, allowing your compound to elute properly.[3][5]
-
Alternative Stationary Phases: If a basic modifier is not effective or compatible with your compound, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for acid-sensitive or basic compounds.[5]
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable option.
-
Issue 3: The product degrades or changes color during column chromatography.
-
Question: My crude product looks fine, but after running a silica gel column, the collected fractions are discolored (often pink or brown) and show multiple spots on TLC. Why?
-
Answer: Indole rings, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or polymerization.[5] This issue is compounded by prolonged exposure to the silica surface during a long chromatography run.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running your column, flush the packed silica gel with your eluent containing 1% triethylamine. This pre-neutralizes the acidic sites.[5]
-
Work Efficiently: Do not let your compound sit on the column for an extended period. Have all your fractions and equipment ready to go before you start.
-
Use Alumina: As mentioned before, switching to a neutral or basic alumina column can prevent acid-catalyzed degradation.[5]
-
Consider Recrystallization: If your crude product is a solid and of reasonable purity (>85%), recrystallization is a much milder purification technique that can often yield highly pure material without the risk of degradation on a stationary phase.[5][6]
-
Issue 4: An oil is obtained instead of crystals during recrystallization.
-
Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too quickly. The presence of impurities can also inhibit crystal formation.[6]
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Adjustment: If the compound is too soluble, you may need to add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. A common system for indole derivatives is ethanol/water or dichloromethane/hexane.[6][7]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the typical starting materials and how can they lead to impurities?
-
A1: A common synthesis route involves the reaction of an activated 1H-indole-5-carboxylic acid with hydrazine hydrate. Incomplete reaction can leave unreacted starting materials. If the indole-5-carboxylic acid is prepared via a Fischer indole synthesis, impurities from that reaction, such as isomeric indoles or unreacted phenylhydrazine and ketone/aldehyde, could also be present.[8][9]
-
-
Q2: Is the carbohydrazide moiety stable during purification?
-
Q3: What is a good starting point for a solvent system for column chromatography?
-
A3: For polar compounds like this compound derivatives, a good starting point is a mixture of a relatively polar and a non-polar solvent. A common system is ethyl acetate/hexane. For more polar derivatives, methanol/dichloromethane is a good choice.[11] Always remember to add 0.5-1% triethylamine to your eluent to prevent streaking and degradation.[5]
-
-
Q4: Can I use acid-base extraction for purification?
-
A4: While the carbohydrazide group is basic, the indole N-H is only weakly acidic. A simple acid-base extraction is unlikely to provide complete purification. An initial wash with a mild acid (e.g., 1M HCl) can help remove any unreacted hydrazine starting materials. However, making the solution strongly basic to extract the indole N-H proton is generally inefficient.[5]
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Purification by Recrystallization
This is often the preferred method for solid this compound derivatives to avoid potential degradation on silica gel.
-
Solvent Screening:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water) to each tube.
-
A good solvent will dissolve your compound when hot but not at room temperature.[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent as this will reduce your yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This method is useful when recrystallization is ineffective or for separating mixtures with similar polarities.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., ethyl acetate/hexane or methanol/dichloromethane) containing 0.5-1% triethylamine.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.[5]
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in your chosen eluent.
-
Allow the silica to settle, ensuring there are no air bubbles or cracks.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain your purified compound.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Eluent System (v/v) | Modifier |
| Moderately Polar | Silica Gel | 50-100% Ethyl Acetate in Hexane | 0.5-1% Triethylamine |
| Highly Polar | Silica Gel | 2-10% Methanol in Dichloromethane | 0.5-1% Triethylamine |
| Very Polar / Acid Sensitive | Neutral Alumina | 50-100% Ethyl Acetate in Hexane | None required |
Visualizations
Diagram 1: Decision Workflow for Purification Strategy
References
- 1. atamankimya.com [atamankimya.com]
- 2. chembk.com [chembk.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Chromatography [chem.rochester.edu]
Identification of byproducts in 1H-Indole-5-carbohydrazide synthesis
Welcome to the technical support guide for the synthesis of 1H-Indole-5-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active compounds, ensuring its purity and yield is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience to help you navigate the common challenges encountered during its synthesis.
Core Synthesis Overview: From Ester to Hydrazide
The most common and direct route to this compound involves the nucleophilic acyl substitution of a corresponding indole-5-carboxylic acid ester (typically a methyl or ethyl ester) with hydrazine hydrate.[1][2] The reaction, known as hydrazinolysis, is generally performed by refluxing the ester in an alcoholic solvent with an excess of hydrazine hydrate.[3][4]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I optimize the yield?
Answer: Low yield is a common issue that can often be traced back to several factors:
-
Incomplete Reaction: The conversion of the starting ester to the hydrazide may be incomplete. This is often the primary reason for low yields.
-
Solution: Increase the excess of hydrazine hydrate. A molar ratio of 10-20 equivalents of hydrazine hydrate to the ester is often effective.[3] This stoichiometric excess drives the reaction equilibrium towards the product side. Additionally, ensure the reflux time is sufficient; monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial until the starting ester spot has completely disappeared.[3]
-
-
Purity of Starting Materials: The starting ethyl 1H-indole-5-carboxylate must be pure. Impurities can interfere with the reaction. Likewise, the hydrazine hydrate should be of high purity and concentration (typically 80-100%).
-
Solution: Characterize your starting ester via ¹H NMR or melting point before starting the reaction. Use freshly opened or properly stored hydrazine hydrate.
-
-
Product Loss During Work-up: The desired product, this compound, has some solubility in alcoholic solvents.[5]
Question 2: My final product is contaminated with unreacted starting ester. How can I ensure the reaction goes to completion?
Answer: Contamination with the starting ester is a clear indication of an incomplete reaction.
-
Driving the Equilibrium: The reaction between an ester and hydrazine is a reversible equilibrium. To push it to completion, you must leverage Le Châtelier's principle.
-
Solution: As mentioned above, using a significant excess of hydrazine hydrate is the most effective strategy.[3] This high concentration of one reactant ensures the forward reaction is heavily favored.
-
-
Reaction Time and Temperature: Hydrazinolysis can sometimes be sluggish.
-
Solution: Ensure you are refluxing at the appropriate temperature for your chosen solvent (e.g., ethanol, ~78 °C). Extend the reflux time, carefully monitoring by TLC every 1-2 hours. Some protocols recommend refluxing for periods ranging from 4 to 17 hours depending on the substrate's reactivity.[1][3]
-
Question 3: My analytical data (TLC, ¹H NMR) shows significant impurities other than the starting material. What are the likely byproducts and how can I identify them?
Answer: Several side reactions can lead to the formation of specific byproducts. Understanding these pathways is key to their identification and prevention.
Caption: Common byproduct formation pathways in the synthesis.
The two most probable byproducts are:
-
N,N'-bis-(1H-indole-5-carbonyl)hydrazine (Diacylhydrazine): This "dimeric" byproduct forms when one molecule of hydrazine reacts with two molecules of the ester. This occurs if hydrazine is not present in sufficient excess. The initially formed product (the desired carbohydrazide) can act as a nucleophile and attack another molecule of the starting ester.
-
1H-Indole-5-carboxylic Acid: This results from the hydrolysis of the starting ester. It can occur if there is excessive water in the reaction mixture (e.g., from wet solvent or low-concentration hydrazine hydrate).
Identification Strategy:
The most effective way to distinguish these species is by ¹H NMR spectroscopy and by comparing their polarity on TLC.
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | TLC Rf Value |
| Ethyl 1H-Indole-5-carboxylate | ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), Aromatic protons | Highest |
| This compound | ~4.5 (s, 2H, -NH₂), ~9.5 (s, 1H, -CONH-), ~11.5 (s, 1H, Indole-NH), Aromatic protons | Intermediate |
| N,N'-bis-(...)hydrazine | Absence of -NH₂ signal. Two -CONH- signals (~10.0 ppm), two Indole-NH signals. | Lowest |
| 1H-Indole-5-carboxylic Acid | Absence of ester/hydrazide signals. Presence of a broad -COOH signal (>12 ppm). | Lowest (often streaks) |
Question 4: I'm struggling to purify the crude product. What is the best method?
Answer: Purification is typically straightforward if the reaction has gone to completion.
-
Recrystallization: This is the most common and effective method.
-
Solvent Choice: Ethanol is often a good choice for recrystallization.[7] The crude product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly. The pure carbohydrazide will crystallize out, leaving more soluble impurities in the solvent.
-
-
Washing: Before recrystallization, it is good practice to wash the filtered crude solid.
-
Procedure: Wash the crude product on the filter with cold water to remove any excess hydrazine hydrate and other water-soluble salts. Follow this with a wash using a small amount of cold ethanol or diethyl ether to remove less polar impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the reaction of an ester with hydrazine hydrate?
A: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxy group (e.g., ethoxide) as a leaving group to form the stable carbohydrazide product.[7]
Caption: Mechanism of nucleophilic acyl substitution in hydrazinolysis.
Q: Why is an excess of hydrazine hydrate necessary?
A: Using an excess of hydrazine hydrate serves two critical purposes:
-
Maximizes Product Yield: It shifts the reaction equilibrium towards the formation of the desired carbohydrazide, ensuring a higher conversion of the starting ester.[3]
-
Minimizes Byproduct Formation: It significantly reduces the formation of the N,N'-diacylhydrazine byproduct by ensuring that a molecule of the starting ester is statistically more likely to encounter a hydrazine molecule than a molecule of the already-formed product.[3]
Q: What are the best ways to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient and effective method.
-
Procedure: Use a solvent system like ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The product, being more polar than the ester, will have a lower Rf value. The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.
Q: What specific safety precautions should I take when working with hydrazine hydrate?
A: Hydrazine hydrate is a hazardous substance and must be handled with extreme care.
-
Toxicity: It is corrosive, toxic upon inhalation, ingestion, and skin contact, and is a suspected carcinogen.[8]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or Viton rubber is recommended), and safety goggles.
-
Storage: Store it in a cool, dry, well-ventilated area away from oxidizing agents and acids.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 1H-indole-5-carboxylate (1.0 eq).
-
Add ethanol (approx. 10-15 mL per gram of ester) to the flask.
-
Add hydrazine hydrate (80-100%, 15 eq.) to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction's completion by TLC (e.g., 50% ethyl acetate in hexane).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of ice-cold water to precipitate the product.
-
Stir for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude solid from hot ethanol.
Protocol 2: Analytical Characterization by ¹H NMR Spectroscopy
-
Dissolve a small sample (5-10 mg) of the dried product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Signals: Look for the characteristic signals: a singlet for the indole N-H proton (δ > 11.0 ppm), a singlet for the amide N-H proton (δ ~9.5 ppm), a singlet for the terminal -NH₂ protons (δ ~4.5 ppm), and the multiplet pattern for the aromatic protons on the indole ring.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Degradation of 1H-Indole-5-carbohydrazide
Introduction
Welcome to the comprehensive technical support guide for 1H-Indole-5-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their experimental workflows. As a compound featuring both an electron-rich indole nucleus and a nucleophilic carbohydrazide moiety, this compound presents unique stability challenges that require careful consideration to ensure experimental reproducibility and success.
This guide is structured to provide both quick answers to common questions and in-depth troubleshooting protocols. We will delve into the chemical principles governing the stability of this compound, explore its primary degradation pathways, and offer validated experimental procedures for stability assessment. Our aim is to equip you with the scientific understanding and practical tools necessary to mitigate degradation and maintain the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
A1: The stability of this compound is dictated by its two key functional groups: the indole ring and the carbohydrazide chain.
-
Indole Ring: This moiety is susceptible to oxidation, a process often accelerated by exposure to atmospheric oxygen and light, leading to the formation of colored impurities. The indole ring can also exhibit instability under strongly acidic conditions, which may induce polymerization or rearrangement reactions.
-
Carbohydrazide Group: This functional group is vulnerable to hydrolysis under both acidic and basic conditions, which would yield 1H-indole-5-carboxylic acid. Additionally, it is susceptible to oxidation and can be thermally labile at elevated temperatures.
Q2: What are the optimal storage conditions for solid this compound?
A2: For maximal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] It is highly recommended to use a tightly sealed, opaque or amber container. For ultimate protection against oxidative and hydrolytic degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is best practice.
Q3: My solution of this compound has developed a yellow or brown tint. What is causing this?
A3: The development of color in a solution of this compound is a common indicator of oxidative degradation of the indole ring. This process can be expedited by exposure to air, UV/visible light, and the presence of trace metal ions. To minimize discoloration, it is crucial to use degassed solvents, shield solutions from light, and if metal contamination is a concern, consider the addition of a chelating agent such as EDTA.
Q4: How does the pH of a solution affect the stability of this compound?
A4: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): These conditions can trigger rapid hydrolysis of the carbohydrazide group to 1H-indole-5-carboxylic acid and hydrazine. Strong acids may also compromise the integrity of the indole ring itself.
-
Neutral to Slightly Acidic Conditions (pH 5-7): This pH range generally provides the greatest stability for the carbohydrazide moiety.[2]
-
Basic Conditions (pH > 8): Alkaline environments can also facilitate the hydrolysis of the carbohydrazide and may enhance the rate of oxidative degradation of the indole nucleus.
For optimal stability in aqueous or protic solutions, the use of a buffered system within the pH 6-7 range is strongly advised. Whenever possible, solutions should be prepared fresh prior to use.
Q5: Is it safe to heat solutions containing this compound?
A5: Heating should be performed with caution. The carbohydrazide functional group is known to undergo thermal decomposition, particularly at temperatures exceeding 100°C in solution. This can lead to the formation of 1H-indole-5-carboxylic acid and hydrazine, with the latter potentially decomposing further into ammonia and nitrogen gas.[3] If your experimental protocol requires heating, it is imperative to use the lowest effective temperature for the shortest possible duration. Furthermore, conducting the reaction under an inert atmosphere is critical to prevent concurrent oxidative degradation.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Your chromatogram displays new peaks that were not present in the initial analysis of your starting material.
Possible Causes & Solutions:
-
Hydrolysis to 1H-Indole-5-carboxylic acid:
-
Causality: The carbohydrazide group has undergone hydrolysis due to exposure to acidic or basic conditions during sample preparation, in the mobile phase, or during storage.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If your dissolution protocol involves acidic or basic reagents, attempt to neutralize the sample to a pH between 6 and 7 before injection.
-
Assess Mobile Phase pH: A mobile phase with a pH outside the optimal stability range can cause on-column degradation. If your separation allows, adjust the mobile phase to a more neutral pH.
-
Confirm Identity of Degradant: To definitively identify the new peak as the carboxylic acid, you can either synthesize a standard of 1H-indole-5-carboxylic acid or procure a commercial sample for retention time comparison.[4]
-
-
-
Oxidative Degradation:
-
Causality: The indole ring has been oxidized by dissolved atmospheric oxygen in your solvents or through direct exposure to air.
-
Troubleshooting Steps:
-
Solvent Preparation: Always prepare your samples and mobile phases using degassed solvents. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by sonication under vacuum.
-
Minimize Air Exposure: Utilize autosampler vials with septa and avoid leaving sample solutions uncapped for extended periods.
-
Inert Atmosphere for Reactions: If performing a chemical reaction, ensure that the entire process is conducted under an inert atmosphere.
-
Identify Degradation Products: Common oxidative byproducts of the indole ring include more polar compounds such as oxindoles and isatins, which will typically elute earlier in a reversed-phase HPLC separation.[5][6]
-
-
-
Photodegradation:
-
Causality: The indole ring has degraded due to exposure to ambient or UV light.
-
Troubleshooting Steps:
-
Light Protection: Consistently protect all samples and stock solutions from light by using amber-colored vials or by wrapping glassware and containers in aluminum foil.
-
Storage: Store all stock solutions in a dark environment, such as a refrigerator or freezer, when not in use.
-
Chromatogram Complexity: Be aware that photodegradation can result in a complex mixture of byproducts, which can complicate chromatographic analysis.
-
-
Issue 2: Low Reaction Yield or Incomplete Conversion
Symptom: A synthetic transformation utilizing this compound as a starting material results in a low yield of the desired product.
Possible Causes & Solutions:
-
Degradation of the Starting Material:
-
Causality: The this compound may have degraded prior to the reaction or under the applied reaction conditions.
-
Troubleshooting Steps:
-
Purity Verification: Always confirm the purity of your starting material immediately before initiating a reaction, using a reliable analytical technique such as HPLC or NMR.
-
Re-evaluate Reaction Conditions: If your protocol involves strong acids, strong bases, or high temperatures, these conditions may be degrading your starting material at a rate competitive with or faster than your desired reaction.
-
Atmosphere and Light Control: Assess whether your reaction is sensitive to oxygen or light and implement the necessary precautions, such as using an inert atmosphere and protecting the reaction vessel from light.
-
-
-
Unwanted Side Reactions of the Carbohydrazide Group:
-
Causality: The carbohydrazide moiety is a potent nucleophile and can engage in undesired side reactions, such as intramolecular cyclization or intermolecular condensation, depending on the reagents and conditions employed.
-
Troubleshooting Steps:
-
Literature Review: Consult scientific literature for analogous reactions involving carbohydrazides to anticipate potential side products and to understand reaction mechanisms.
-
Optimize Reaction Parameters: Systematically adjust reaction conditions, including temperature, concentration, and the order of reagent addition, to favor the intended reaction pathway.
-
-
Visualizing Potential Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the primary degradation pathways for this compound to aid in the identification of potential degradation products.
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Oxidative Degradation Pathway
Caption: Oxidation of the indole ring.
Thermal Degradation Pathway
Caption: Thermal decomposition of the carbohydrazide.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products of this compound and to facilitate the development of a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Maintain at room temperature for 24 hours, ensuring protection from light.
-
Thermal Degradation:
-
For solid-state analysis, place the compound in an oven at 105°C for 24 hours.
-
For solution-state analysis, reflux a solution of the compound (1 mg/mL) for 24 hours.
-
-
Photodegradation: Expose both the solid compound and a 1 mg/mL solution to a photostability chamber, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each of the stressed samples.
-
Neutralize the acid- and base-stressed samples using a stoichiometric equivalent of base or acid, respectively.
-
Dilute all samples to a working concentration (e.g., 100 µg/mL) using the initial mobile phase composition.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. A recommended starting point for method development is a C18 reversed-phase column with a gradient elution profile using a mobile phase system of acetonitrile and water, buffered with a volatile salt like ammonium acetate to maintain a consistent pH.
-
For the structural elucidation of unknown degradation products, analysis by LC-MS/MS is highly recommended.
Data Summary Table
The following table summarizes the anticipated primary degradation pathways and major degradation products under various stress conditions.
| Stress Condition | Expected Primary Degradation Pathway | Potential Major Degradant(s) |
| Acidic Hydrolysis | Hydrolysis of the carbohydrazide moiety | 1H-Indole-5-carboxylic acid, Hydrazine |
| Basic Hydrolysis | Hydrolysis of the carbohydrazide moiety | 1H-Indole-5-carboxylic acid, Hydrazine |
| Oxidation | Oxidation of the indole ring | Oxindole and isatin derivatives |
| Thermal Degradation | Decomposition of the carbohydrazide moiety | Hydrazine, Carbon Dioxide, Indole |
| Photodegradation | Degradation of the indole ring | A complex mixture of various products |
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in 1H-Indole-5-carbohydrazide reactions
Technical Support Center: 1H-Indole-5-carbohydrazide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This critical building block is frequently used in the development of novel therapeutics, and its efficient synthesis is paramount. Low yields can significantly impede research timelines and consume valuable resources. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via the hydrazinolysis of a corresponding ester, such as Methyl 1H-indole-5-carboxylate.
Q1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of the starting ester even after prolonged reaction times. What's going wrong?
This is a classic case of incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.
Potential Causes & Solutions:
-
Insufficient Hydrazine Hydrate: The reaction is a nucleophilic acyl substitution. Stoichiometry is critical. While a 1:1 molar ratio is theoretically sufficient, in practice, a large excess of hydrazine hydrate is often required to drive the reaction to completion.
-
Expert Recommendation: Increase the molar equivalents of hydrazine hydrate. Start with 5-10 equivalents and consider increasing up to 20 equivalents for stubborn reactions. Monitor the progress by TLC or LC-MS.
-
-
Suboptimal Temperature: Hydrazinolysis of esters, especially aromatic and heteroaromatic ones, can be sluggish at room temperature.[1]
-
Expert Recommendation: Heat the reaction mixture. Refluxing in a suitable solvent like ethanol or methanol is a common and effective strategy.[2] The elevated temperature increases the rate of nucleophilic attack by hydrazine on the ester's carbonyl carbon.
-
-
Choice of Solvent: The solvent must fully dissolve the starting ester to ensure a homogeneous reaction mixture. Poor solubility will limit the interaction between reactants.
-
Expert Recommendation: Alcohols like ethanol or methanol are typically the solvents of choice as they readily dissolve both the indole ester and hydrazine hydrate.[1] If solubility remains an issue, consider co-solvents, but be mindful of their reactivity with hydrazine.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Solvent | Ethanol or Methanol | Excellent solvency for reactants; allows for reflux conditions. |
| Temperature | Reflux (typically 65-80°C) | Increases reaction rate significantly compared to room temp. |
| Hydrazine Hydrate | 5-20 equivalents | Drives the reaction equilibrium towards product formation. |
| Reaction Time | 4-24 hours | Monitor by TLC/LC-MS until starting material is consumed.[3] |
Q2: The reaction appears complete by TLC, but my final isolated yield is disappointingly low. Where could I be losing my product?
Product loss often occurs during the work-up and purification stages. This compound has specific solubility properties that can be challenging.
Potential Causes & Solutions:
-
Product Precipitation: Upon cooling the reaction mixture, the product carbohydrazide, which is a solid, should precipitate out. If the volume of the solvent is too high, the product may remain partially dissolved, leading to significant losses.
-
Expert Recommendation: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove a significant portion of the alcohol solvent.[2] Then, cool the concentrated mixture in an ice bath to maximize precipitation.
-
-
Aqueous Work-up Losses: The product is often collected by filtration and washed. Washing with a solvent in which the product has some solubility will lead to yield loss.
-
Expert Recommendation: After filtration, wash the collected solid with a cold, non-polar solvent like diethyl ether or cold ethanol sparingly to remove residual hydrazine hydrate and other soluble impurities. Avoid washing with large volumes of water or room temperature alcohol.
-
-
Purification by Recrystallization: While recrystallization is an excellent method for purification, choosing the right solvent is key to minimizing loss.[4]
-
Expert Recommendation: Ethanol or a mixture of ethanol and water is often effective for recrystallizing aromatic hydrazides.[1] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Rapid cooling can trap impurities.
-
Q3: My final product is a brownish or yellowish powder, not the expected white solid. What are these colored impurities and how can I remove them?
The indole nucleus can be sensitive to certain conditions, and side reactions or degradation can introduce colored impurities.
Potential Causes & Solutions:
-
Oxidative Degradation: Indoles can be susceptible to oxidation, especially under prolonged heating in the presence of air.[5] This can form highly colored polymeric species.
-
Expert Recommendation: While not always necessary, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side products, especially if the reaction requires extended reflux times.[5]
-
-
Residual Reagents: Traces of hydrazine or other reagents can sometimes impart color.
-
Expert Recommendation: Ensure the product is thoroughly washed after filtration. For persistent color, treatment with activated charcoal during recrystallization can be effective. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal before allowing the filtrate to cool and crystallize.
-
Experimental Workflow & Diagrams
To visualize the process, the following diagrams outline the reaction and a logical troubleshooting sequence.
Reaction Mechanism
The synthesis is a nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Workflow
This flowchart provides a step-by-step guide to diagnosing and solving low-yield issues.
Caption: Step-by-step troubleshooting logic.
Frequently Asked Questions (FAQs)
Q: What is the standard starting material for this synthesis? A: The most common and commercially available starting material is either Methyl 1H-indole-5-carboxylate or Ethyl 1H-indole-5-carboxylate. The reaction proceeds similarly for both esters.
Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting ester and the more polar carbohydrazide product (e.g., 10-20% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane). The product spot will have a lower Rf value than the starting ester. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q: Are there any specific safety precautions for this reaction? A: Yes. Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can the indole nitrogen interfere with the reaction? A: The indole N-H is generally not reactive under these conditions. The primary reaction is the chemoselective attack of hydrazine on the more electrophilic ester carbonyl group.[6]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Synthesis of this compound from Methyl 1H-indole-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 1H-indole-5-carboxylate (1.0 eq).
-
Solvent & Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester) to the flask. Stir to dissolve the ester. To this solution, add hydrazine monohydrate (10 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.
-
Precipitation: Cool the concentrated mixture in an ice-water bath for 30-60 minutes to induce precipitation of the product.
-
Filtration & Washing: Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the filter cake sparingly with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the white solid under vacuum to obtain the crude this compound.
-
Purification (if necessary): Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to yield pure, crystalline product.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Reactivity of Indole Hydrazides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indole hydrazides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential side reactions of the hydrazide group in indole compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and success of your experiments.
Introduction: The Dual Nature of the Hydrazide Group
The hydrazide functional group, when attached to an indole scaffold, is a versatile synthon, pivotal in the construction of a diverse array of heterocyclic systems with significant biological activities.[1][2] However, its reactivity can also be a source of experimental challenges, leading to unexpected side products and diminished yields. This guide is structured to address these issues head-on, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during reactions involving indole hydrazides, particularly in the context of the widely utilized Fischer indole synthesis.[3][4]
Issue 1: Low or No Yield of the Desired Indole Product
Question: I am performing a Fischer indole synthesis using a substituted phenylhydrazine and a ketone, but I'm observing very low conversion to the expected indole. What are the likely causes and how can I improve the yield?
Answer: Low yields in Fischer indole synthesis can stem from several factors, often related to the stability of intermediates and the reaction conditions.[5][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of the Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization.[5] A one-pot synthesis , where the hydrazone is generated in situ and immediately cyclized without isolation, can circumvent this issue.[7] |
| Inactive or Inappropriate Acid Catalyst | The choice of acid catalyst is critical and substrate-dependent.[5] If using a Brønsted acid (e.g., HCl, H₂SO₄), ensure it is fresh and anhydrous. For less reactive substrates, consider stronger Lewis acids like ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA).[3][5] Experiment with a range of catalysts to find the optimal one for your specific substrates. |
| Sub-optimal Reaction Temperature | High temperatures can lead to the formation of tars and resins, while low temperatures may result in an incomplete reaction.[5] The ideal temperature is highly dependent on the reactants and catalyst. It is advisable to start with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields.[4] |
| N-N Bond Cleavage | Electron-donating groups on the ketone or aldehyde can stabilize the intermediate iminium ion, favoring a competing heterolytic cleavage of the N-N bond. This leads to the formation of an aniline derivative as a major byproduct instead of the desired indole.[8] In such cases, employing milder reaction conditions (lower temperature, shorter reaction time) can disfavor this cleavage pathway. |
Experimental Protocol: One-Pot Fischer Indole Synthesis
-
To a solution of the arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the ketone or aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for hydrazone formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the hydrazone formation is complete, add the acid catalyst (e.g., ZnCl₂ or PPA) portion-wise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction to room temperature, and quench with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of indole isomers and other unidentified byproducts. How can I improve the selectivity?
Answer: The formation of multiple products is often a result of competing reaction pathways or the presence of impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Use of Unsymmetrical Ketones | If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indoles can be obtained.[4] To favor the formation of one isomer, consider using a ketone where one α-carbon is sterically hindered or lacks protons. |
| Side Reactions of the Indole Nucleus | The indole ring itself is susceptible to electrophilic attack, especially under strongly acidic conditions. This can lead to polymerization or the formation of other byproducts. Using a milder acid catalyst or protecting the indole nitrogen can mitigate these side reactions.[9] |
| Impure Starting Materials | Impurities in the starting arylhydrazine or carbonyl compound can lead to the formation of unexpected side products.[6] Ensure the purity of your starting materials by recrystallization or distillation before use. |
Workflow for Improving Reaction Selectivity
Caption: Troubleshooting workflow for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Can the hydrazide group itself undergo cyclization or other intramolecular reactions with the indole ring?
A1: Yes, intramolecular cyclization is a known reaction pathway. For instance, indole-2-carboxylic acid hydrazide can be cyclized to form indolo[2,3-d]pyridazine derivatives.[10] Similarly, 3-hydrazino[3][5][11]triazino[5,6-b]indoles can undergo cyclization reactions to form fused heterocyclic systems.[12] These reactions are often promoted by specific reagents or thermal conditions. It is crucial to be aware of the potential for such intramolecular reactions, especially when designing multi-step syntheses.
Q2: What are the best practices for handling and storing indole hydrazide compounds?
A2: Indole hydrazides, like many hydrazine derivatives, should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Many are stable solids at room temperature, but it is good practice to store them in a cool, dry place, away from strong oxidizing agents and acids. For long-term storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
Q3: Are there any protecting groups suitable for the hydrazide functionality to prevent its participation in unwanted reactions?
A3: While protecting the hydrazide group is less common than protecting amines or alcohols, it can be achieved. One approach is the formation of a hydrazone with a readily removable carbonyl compound. Another strategy is acylation to form a diacylhydrazine, which is generally less nucleophilic. The choice of protecting group will depend on the specific reaction conditions you need it to withstand and the ease of its subsequent removal.
Q4: What analytical techniques are best for identifying side products in my reaction mixture?
A4: A combination of techniques is often necessary for unambiguous identification of side products.
-
Thin Layer Chromatography (TLC): An essential first step for monitoring reaction progress and detecting the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the determination of the molecular weights of the various components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products and byproducts. For detecting trace amounts of unreacted indole starting material, colorimetric tests like the Kovács assay can be adapted, although these are generally less specific than chromatographic methods.[13][14]
Q5: Can the indole nitrogen interfere with reactions at the hydrazide group?
A5: Absolutely. The indole nitrogen is nucleophilic and can compete with the hydrazide group in reactions with electrophiles. Furthermore, under acidic conditions, the indole nitrogen can be protonated, which can influence the overall reactivity of the molecule. If unwanted reactions at the indole nitrogen are a concern, it is advisable to protect it with a suitable protecting group, such as a tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) group.[9][15] The choice of protecting group will depend on the stability required for subsequent reaction steps and the conditions for its removal.[16][17]
Reaction Pathway: Fischer Indole Synthesis Mechanism and Side Reaction
Caption: Mechanism of the Fischer Indole Synthesis and common side reactions.
References
- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [file.scirp.org]
- 2. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
- 11. chempap.org [chempap.org]
- 12. Cyclization reactions of 3-hydrazino[1, 2, 4]triazino[5, 6-b]indole | Semantic Scholar [semanticscholar.org]
- 13. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. researchgate.net [researchgate.net]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: A Scientist's Guide to Improving the Solubility of 1H-Indole-5-carbohydrazide for Biological Assays
Welcome to the technical support center. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound like 1H-Indole-5-carbohydrazide in biological assays is often hindered by a fundamental challenge: solubility. This molecule, with its hydrophobic indole core and hydrophilic carbohydrazide group, presents a unique solubilization puzzle. Inconsistent solubility can lead to inaccurate potency measurements, poor reproducibility, and misleading structure-activity relationships (SAR).[1][2]
This guide provides a systematic, experience-driven approach to tackle these issues head-on. We will move from basic principles to advanced troubleshooting, explaining not just what to do, but why each step is critical for generating reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Q1: What is the best starting solvent for preparing a stock solution of this compound?
A: The universally recommended starting solvent for compounds of this nature is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] The indole moiety is generally soluble in organic solvents, and DMSO is a powerful, biocompatible solvent for a vast range of organic molecules used in biological screening.[3] Always begin by attempting to create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. What is happening?
A: This is the most common solubility challenge, known as "precipitation upon dilution." Your high-concentration DMSO stock creates a thermodynamically stable solution. However, when you introduce a small volume of this into a large volume of an aqueous system, the solvent environment abruptly shifts from organic to aqueous. The compound may now be at a concentration far exceeding its kinetic solubility limit in the final aqueous medium, causing it to crash out of solution.[4][5] Even if not visible, microprecipitates can form, leading to inconsistent results.[2]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: The tolerance of cells to DMSO is highly variable and cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO in the assay medium below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.[2] However, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line, testing a range of DMSO concentrations (e.g., 0.1% to 2.0%) and assessing cell viability.[1]
Q4: I'm struggling to get the compound to dissolve even in pure DMSO. Can I heat it?
A: Yes, gentle heating can be an effective strategy to aid dissolution.[1][5] Use a water bath set to a modest temperature (e.g., 37-50°C) in combination with vortexing or sonication. This added energy helps overcome the compound's crystal lattice energy. However, exercise caution. The carbohydrazide moiety can be heat-sensitive and may degrade.[6][7] Avoid aggressive heating and always prepare fresh stock solutions for critical experiments to mitigate the risk of degradation.
Section 2: In-Depth Troubleshooting Guide
When standard methods fail, a more systematic approach is required. This guide provides structured strategies to diagnose and solve persistent solubility issues.
Workflow for Troubleshooting Compound Precipitation
The following diagram outlines a logical workflow for addressing the common issue of compound precipitation upon dilution into aqueous assay buffers.
Caption: A step-by-step decision workflow for troubleshooting solubility.
Issue: Persistent Precipitation in Aqueous Media
If lowering the final concentration is not an option, you must modify the formulation.
Strategy A: Employ Co-solvents
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[][9] They work by reducing the polarity of the water, making the environment more favorable for hydrophobic molecules.[] For this compound, a co-solvent can help bridge the gap between the hydrophobic indole and the aqueous buffer.
-
Execution: Prepare your stock solution in a mixture of DMSO and a co-solvent (e.g., a 1:1 ratio of DMSO:PEG 400). When this mixed-solvent stock is diluted, the co-solvent can help maintain the compound's solubility in the final aqueous medium.
Strategy B: pH Modification
-
Causality: The solubility of compounds with ionizable groups is often highly dependent on pH.[10][11][12] this compound has basic nitrogen atoms in both the indole ring and the hydrazide group. In an acidic environment (lower pH), these nitrogens can become protonated, acquiring a positive charge. This charge can significantly increase the molecule's interaction with polar water molecules, thereby boosting solubility. Conversely, in a basic environment, the compound will remain neutral and less water-soluble.
-
Execution: Prepare a set of your assay buffers with adjusted pH values (e.g., pH 6.5, 7.0, 7.5). Perform a small-scale solubility test (see Protocol 2) in each buffer to identify a pH that improves solubility without negatively impacting your biological system.
Section 3: Experimental Protocols
These protocols provide a framework for systematically preparing solutions and validating solubility.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Preparation: Accurately weigh the desired amount of this compound into a sterile, appropriate-sized glass or polypropylene vial.
-
Solvent Addition: Add the required volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Dissolution:
-
Inspection: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution must be completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4]
Protocol 2: Determining Kinetic Solubility in Assay Media
This protocol is a self-validating system to determine the maximum concentration at which your compound remains soluble in the final assay buffer over time.
-
Plate Setup: In a clear 96-well plate, add your final assay buffer (e.g., cell culture medium) to a series of wells.
-
Serial Dilution: Prepare a 2-fold serial dilution of your DMSO stock solution directly in the assay buffer. For example, create final compound concentrations ranging from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is constant across all wells and matches what you will use in your actual experiment.[5]
-
Incubation: Incubate the plate under the same conditions as your planned biological assay (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours, 24 hours).
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb, typically between 500-700 nm.[5]
-
Analysis: The concentration at which you observe a significant increase in absorbance (light scattering) above the vehicle control is your kinetic solubility limit. For reliable assay results, you must work at concentrations below this limit.
Section 4: Data Summary & Reference Tables
The following table provides a summary of recommended solvents and additives based on the chemical properties of this compound.
| Solvent/Additive | Type | Concentration in Stock | Max Final Conc. in Assay | Rationale & Key Considerations |
| DMSO | Primary Solvent | 10-50 mM | < 0.5% | Excellent starting solvent for many organic compounds.[2][3] High purity and anhydrous grade is essential. |
| Ethanol | Co-Solvent | 10-50% (in DMSO) | < 1% | Less polar than water, can increase solubility of hydrophobic moieties.[] Can be toxic to cells at higher concentrations. |
| PEG 400 | Co-Solvent | 10-50% (in DMSO) | < 1% | A non-ionic polymer that is generally less toxic than ethanol and effective at solubilizing compounds.[][13] |
| HCl (dilute) | pH Modifier | N/A | Adjust buffer pH | Can protonate basic nitrogens on the indole and hydrazide groups, increasing aqueous solubility.[10][11] The final pH must be compatible with the biological assay. |
| Pluronic F-68 | Surfactant | N/A | 0.01 - 0.1% | A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds. Use with caution as it can interfere with some assays. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 1H-Indole-5-carbohydrazide with Isomeric and Non-Isomeric Hydrazides in Synthetic Applications
Introduction: The Strategic Importance of Hydrazides in Medicinal Chemistry
In the landscape of modern drug discovery and development, the hydrazide functional group stands out as a versatile and powerful tool.[1] Its unique chemical reactivity and ability to form stable hydrazone linkages have made it a cornerstone in the synthesis of a plethora of heterocyclic compounds with a broad spectrum of biological activities.[2] These activities range from antimicrobial and antifungal to anticancer and anti-inflammatory properties.[3] Among the diverse scaffolds incorporating a hydrazide moiety, indole-based hydrazides are of particular interest due to the privileged nature of the indole nucleus in medicinal chemistry, mimicking peptide structures and binding to various enzymes.[4]
This guide provides an in-depth technical comparison of 1H-Indole-5-carbohydrazide with its isomers, 1H-Indole-2-carbohydrazide and 1H-Indole-3-carbohydrazide, as well as the non-isomeric benzhydrazide. We will delve into the nuances of their synthesis, comparative reactivity in hydrazone formation, and the underlying electronic factors that govern their performance. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of hydrazides for their synthetic campaigns.
Theoretical Framework: Understanding Hydrazide Reactivity
The primary utility of carbohydrazides in synthesis lies in their reaction with aldehydes and ketones to form hydrazones, a class of Schiff bases. This condensation reaction is a cornerstone of dynamic covalent chemistry and bioconjugation.[5] The rate and efficiency of hydrazone formation are critically dependent on the nucleophilicity of the terminal nitrogen atom of the hydrazide. This nucleophilicity is, in turn, governed by the electronic environment of the molecule.
The position of the carbohydrazide group on the indole ring significantly influences the electronic properties of the hydrazide moiety. The indole ring is an electron-rich aromatic system, and the position of a substituent can either enhance or diminish the electron density on the hydrazide group through resonance and inductive effects.
-
1H-Indole-2-carbohydrazide: The carbohydrazide group at the C2 position is directly conjugated with the indole nitrogen, which can lead to a delocalization of the lone pair of the hydrazide nitrogen, potentially reducing its nucleophilicity.
-
1H-Indole-3-carbohydrazide: The C3 position is the most nucleophilic site of the indole ring.[6] A carbohydrazide at this position will be influenced by the electron-donating character of the pyrrole ring.
-
This compound: The carbohydrazide group at the C5 position is on the benzene portion of the indole ring. Its reactivity will be influenced by the overall electron-donating nature of the indole system, but the electronic communication is different from that of the 2- and 3-isomers.
These electronic differences are expected to manifest in varying reaction rates and yields when these isomers are used in synthesis.
Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the synthesis of the parent hydrazides and a representative hydrazone are provided below.
Protocol 1: Synthesis of Indole Carbohydrazide Isomers and Benzhydrazide
The synthesis of carbohydrazides is typically achieved through the hydrazinolysis of the corresponding methyl or ethyl esters.
Figure 1: General workflow for the synthesis of carbohydrazides.
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Ethyl 1H-indole-2-carboxylate
-
Methyl 1H-indole-3-carboxylate
-
Methyl Benzoate
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
To a solution of the respective ester (1.0 equivalent) in ethanol, add an excess of hydrazine hydrate (10-15 equivalents).[7][8]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time will vary depending on the starting ester (typically 2-5 hours).[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a minimal amount of cold ethanol, and dry.
Protocol 2: Comparative Synthesis of N'-benzylidenehydrazides
This protocol outlines the synthesis of a representative hydrazone, N'-benzylidenehydrazide, from each of the four hydrazides to compare their reactivity.
Figure 2: Workflow for the synthesis of N'-benzylidenehydrazides.
Materials:
-
This compound
-
1H-Indole-2-carbohydrazide
-
1H-Indole-3-carbohydrazide
-
Benzhydrazide
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In separate round-bottom flasks, dissolve each hydrazide (1.0 equivalent) in ethanol.
-
To each solution, add benzaldehyde (1.0 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixtures to reflux and monitor the progress by TLC.
-
Record the time required for the complete consumption of the starting hydrazide.
-
After completion, cool the mixtures to room temperature to allow the hydrazone product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Calculate the percentage yield for each reaction.
Comparative Performance Data
The following tables summarize the expected and literature-reported performance of the different hydrazides in the synthesis of the parent hydrazide and their subsequent conversion to hydrazones.
Table 1: Comparison of Hydrazide Synthesis
| Hydrazide | Starting Ester | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| 1H-Indole-2-carbohydrazide | Ethyl 1H-indole-2-carboxylate | 2-4 | 91 | [7] |
| 1H-Indole-3-carbohydrazide | Methyl 1H-indole-3-carboxylate | 2-3 | 96 | [7] |
| This compound | Methyl 1H-indole-5-carboxylate | 4-6 | ~90 (estimated) | [8] |
| Benzhydrazide | Methyl Benzoate | 3-5 | >90 | [8] |
Table 2: Comparative Reactivity in N'-benzylidenehydrazone Formation
| Hydrazide | Aldehyde | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| 1H-Indole-2-carbohydrazide | 3-Fluorobenzaldehyde | Not Specified | 88 | [7] |
| 1H-Indole-3-carbohydrazide | 2-Fluorobenzaldehyde | Not Specified | 90 | [7] |
| This compound | Benzaldehyde | 3-4 | ~85 (estimated) | N/A |
| Benzhydrazide | Benzaldehyde | 4-6 | ~80 | [9] |
Analysis and Discussion: A Senior Scientist's Perspective
The experimental data, though not from a single comparative study, allows for an insightful analysis of the performance of this compound in relation to its isomers and benzhydrazide.
Synthesis of Parent Hydrazides: The synthesis of all four hydrazides from their respective esters is a straightforward and high-yielding process. The slightly longer reaction time estimated for this compound may be attributed to the electronic nature of the C5 position, which is less activated towards nucleophilic attack at the carbonyl carbon compared to the C2 and C3 positions.
Reactivity in Hydrazone Formation: The formation of hydrazones is where the differences between the hydrazides become more apparent.
-
Indole-3-carbohydrazide is expected to be the most reactive. The C3 position of the indole is electron-rich, which enhances the nucleophilicity of the hydrazide nitrogen, leading to faster reaction rates and high yields.
-
Indole-2-carbohydrazide also demonstrates high reactivity, as evidenced by the high yields reported in the literature.[7]
-
This compound is anticipated to have a reactivity profile that is more comparable to benzhydrazide than to its 2- and 3-isomers. The carbohydrazide group at C5 is electronically more isolated from the potent electron-donating effects of the pyrrole ring nitrogen. However, the overall electron-rich nature of the indole system should still render it slightly more reactive than the electron-neutral benzhydrazide.
-
Benzhydrazide serves as a good baseline for comparison. Its reactivity is well-established, and it provides a benchmark against which the electronic contributions of the indole scaffold can be measured.
Causality Behind Experimental Choices:
The choice of an acidic catalyst, such as glacial acetic acid, is crucial for hydrazone formation. The reaction proceeds via a nucleophilic attack of the hydrazide on the protonated carbonyl group of the aldehyde. The acidic medium facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack. However, a highly acidic medium can protonate the hydrazide, reducing its nucleophilicity. Therefore, a catalytic amount of acid provides the optimal balance for efficient reaction.
The choice of ethanol as a solvent is based on its ability to dissolve both the reactants and to facilitate the precipitation of the hydrazone product upon cooling, simplifying the purification process.
Conclusion and Recommendations
This comparative guide demonstrates that while all the discussed hydrazides are effective synthons for the preparation of hydrazones, their reactivity profiles differ based on their electronic properties.
-
For applications requiring rapid reaction kinetics and high yields, 1H-Indole-3-carbohydrazide is the superior choice due to the electron-rich nature of the C3 position.
-
1H-Indole-2-carbohydrazide is also a highly effective reagent, offering excellent yields.
-
This compound presents a valuable alternative, particularly when substitution at the 5-position of the indole ring is desired for modulating the biological activity of the final compound. Its reactivity is expected to be robust and predictable, similar to that of benzhydrazide, but with the added advantage of the indole scaffold.
-
Benzhydrazide remains a reliable and cost-effective option for general synthetic purposes where the indole moiety is not a required structural element.
The selection of a particular hydrazide should, therefore, be guided by a consideration of the desired reaction rate, the required substitution pattern on the indole ring for biological activity, and the overall synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Potential of 1H-Indole-Carbohydrazide Derivatives
In the landscape of oncological research, the indole scaffold stands out as a "privileged" structure, a core component in numerous clinically approved anticancer agents.[1][2] This guide provides a comparative analysis of a specific subset of these compounds: 1H-indole-carbohydrazide derivatives. Our focus is to furnish researchers, scientists, and drug development professionals with an in-depth technical overview of their performance, supported by experimental data and methodologies. While a significant body of research exists for derivatives at the 2- and 3-positions of the indole ring, data for the 5-position remains comparatively sparse. This guide will therefore encompass the broader family of indole carbohydrazide derivatives, highlighting key structure-activity relationships and mechanistic insights across these isomers, with specific mention of 5-carbohydrazide derivatives where data is available.
The Rationale for Targeting Cancer with Indole Carbohydrazides
The carbohydrazide moiety (-CONHNH2) is a versatile functional group that can act as a linker and a pharmacophore, often enhancing the biological activity of the parent molecule. When appended to the indole ring, it creates a scaffold that can be readily modified to generate a library of derivatives with diverse pharmacological profiles. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of programmed cell death (apoptosis).[2][3]
Comparative Efficacy of Indole Carbohydrazide Derivatives
The anticancer activity of indole carbohydrazide derivatives is profoundly influenced by the position of the carbohydrazide group on the indole ring and the nature of the substituents. The following sections provide a comparative overview of the cytotoxic profiles of representative compounds from different isomeric classes.
Indole-2-Carbohydrazide Derivatives: Potent Tubulin Inhibitors
A significant number of potent anticancer agents have emerged from the indole-2-carbohydrazide scaffold. These compounds often function as inhibitors of tubulin polymerization, a critical process for cell division.
One study detailed the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives and their evaluation against the NCI-60 human cancer cell line panel.[3] Notably, derivative 6i (a thiophenyl derivative) demonstrated remarkable cytotoxic activity with selectivity for colon cancer (COLO 205, LC50 = 71 nM), melanoma (SK-MEL-5, LC50 = 75 nM), and MDA-MB-435 (LC50 = 259 nM).[3] Mechanistic studies revealed that these compounds induce G2/M cell cycle arrest and apoptosis, consistent with their role as tubulin inhibitors that bind to the colchicine site.[3]
| Derivative | Cancer Cell Line | IC50/LC50 (nM) | Reference |
| 6i | COLO 205 (Colon) | 71 | [3] |
| SK-MEL-5 (Melanoma) | 75 | [3] | |
| MDA-MB-435 | 259 | [3] | |
| 5f | NCI-H522 (Lung) | GI50 = 37 | [3] |
| MDA-MB-435 | GI50 = 81 | [3] |
Table 1: Cytotoxic activity of selected indole-2-carbohydrazide derivatives.
Indole-3-Carbohydrazide Derivatives: Inducers of Apoptosis and DNA Damage
Derivatives from the indole-3-carbohydrazide scaffold have also shown significant promise. A novel series of these derivatives was synthesized and evaluated for their antiproliferative activities, with one compound, 12 , exhibiting the highest activity against the MCF-7 breast cancer cell line with an IC50 value of 3.01 µM.[2] Further investigation into its mechanism of action revealed that compound 12 induces cell cycle arrest at the G0/G1 phase and promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[2] This compound was also found to induce significant DNA damage.[2]
| Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 12 | MCF-7 (Breast) | 3.01 | G0/G1 arrest, Apoptosis induction, DNA damage | [2] |
Table 2: Anticancer activity and mechanism of an indole-3-carbohydrazide derivative.
Indole-5-Carbohydrazide Derivatives: An Emerging Area
Research into the anticancer properties of 1H-indole-5-carbohydrazide derivatives is an emerging field. While comprehensive comparative studies are limited, existing literature indicates the potential of this scaffold. For instance, this compound has been utilized as a key intermediate in the synthesis of 1,3,4-oxadiazole derivatives that have been evaluated for their anticancer potential against colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines.[4] Another study reported the synthesis of indole-based thiadiazole derivatives from this compound, which were found to be potent inhibitors of β-glucuronidase, an enzyme implicated in certain cancers.[5] These studies underscore the utility of the this compound scaffold in developing novel anticancer agents, even if the final active compounds are often heterocyclic derivatives.
Mechanistic Insights: How Indole Carbohydrazides Combat Cancer
The anticancer activity of indole carbohydrazide derivatives stems from their ability to interfere with critical cellular processes. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the induction of apoptosis through various signaling pathways.
Disruption of Microtubule Dynamics
As previously mentioned, a primary mechanism of action for many indole-2-carbohydrazide derivatives is the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division. By binding to tubulin, these compounds prevent the formation of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptotic cell death.[3]
Caption: Inhibition of Tubulin Polymerization by Indole-2-Carbohydrazide Derivatives.
Induction of Apoptosis via Intrinsic Pathway
Indole-3-carbohydrazide derivatives have been shown to trigger the intrinsic pathway of apoptosis.[2] This is often characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[2]
References
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- 2. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Indole-2-Carbohydrazide and Indole-5-Carbohydrazide for Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, carbohydrazides have emerged as a particularly promising scaffold, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a detailed comparative study of two key positional isomers: indole-2-carbohydrazide and indole-5-carbohydrazide. By examining their synthesis, physicochemical properties, and reported biological activities, we aim to furnish researchers and drug development professionals with the critical insights necessary to strategically leverage these molecules in their discovery programs.
I. The Structural Isomers: A Tale of Two Positions
The distinction between indole-2-carbohydrazide and indole-5-carbohydrazide lies in the point of attachment of the carbohydrazide moiety to the indole ring. This seemingly subtle structural variation can profoundly influence the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.
-
Indole-2-carbohydrazide: The carbohydrazide group is attached to the C2 position of the indole ring, adjacent to the nitrogen atom of the pyrrole ring. This proximity allows for potential intramolecular hydrogen bonding and electronic interactions that can rigidify the conformation and influence its binding properties.
-
Indole-5-carbohydrazide: In this isomer, the carbohydrazide functional group is located on the benzene portion of the indole nucleus at the C5 position. This placement positions the functional group further from the pyrrole nitrogen, leading to different electronic and steric environments compared to its C2 counterpart.
II. Synthesis Strategies: Accessing the Scaffolds
The synthetic accessibility of a chemical scaffold is a paramount consideration in drug discovery. Both indole-2-carbohydrazide and indole-5-carbohydrazide can be prepared from their corresponding indolecarboxylic acid esters through a straightforward and efficient chemical transformation.
A. General Synthesis Pathway: From Ester to Hydrazide
The most common and direct method for the synthesis of both indole carbohydrazide isomers is the hydrazinolysis of the corresponding methyl or ethyl indolecarboxylate. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, typically a lower alcohol like ethanol.
Experimental Protocol: General Hydrazinolysis for the Preparation of Indole Carbohydrazides
-
Dissolution: Dissolve the starting ethyl or methyl indole-2-carboxylate or indole-5-carboxylate in absolute ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (typically 10-20 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for a period of 2 to 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure indole carbohydrazide.
B. Synthesis of Precursors
The key to synthesizing the target carbohydrazides lies in the efficient preparation of their precursor esters.
-
Ethyl Indole-2-carboxylate: This precursor is readily synthesized through the Fischer indole synthesis, a classic and versatile method for constructing the indole ring.[2][3] The reaction involves the acid-catalyzed condensation of an arylhydrazine with a pyruvate derivative.
-
Methyl Indole-5-carboxylate: The synthesis of this precursor can be achieved through various methods, including the Gassman indole synthesis, which allows for the preparation of substituted indoles.[4] Alternatively, it can be prepared from indole-5-carboxylic acid via esterification.[5][6]
III. Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The positional isomerism of the carbohydrazide group is expected to influence these properties.
| Property | Indole-2-carbohydrazide | Indole-5-carbohydrazide |
| CAS Number | 5055-39-0 | 406192-82-3[1] |
| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O[1] |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol [1] |
| XLogP3 | 1.3 | Not available |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Appearance | Solid | Not available |
Data for Indole-2-carbohydrazide obtained from PubChem.
IV. Biological Activities: A Landscape of Potential
The indole carbohydrazide scaffold has been extensively explored for a variety of biological activities, with a significant focus on anticancer and antimicrobial applications. However, the vast majority of published research has concentrated on derivatives of indole-2-carbohydrazide.
A. Indole-2-Carbohydrazide: A Prolific Scaffold in Drug Discovery
Derivatives of indole-2-carbohydrazide have demonstrated a remarkable breadth of biological activities, establishing this scaffold as a "privileged" structure in medicinal chemistry.
-
Anticancer Activity: This is the most widely investigated therapeutic area for indole-2-carbohydrazide derivatives.
-
Tubulin Polymerization Inhibition: A significant number of studies have reported the synthesis of indole-2-carbohydrazide derivatives that act as potent inhibitors of tubulin polymerization.[7] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
-
Anti-angiogenic Effects: Several novel series of indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[8][9]
-
Kinase Inhibition: Some derivatives have been identified as inhibitors of various protein kinases that are implicated in cancer cell signaling pathways.[10]
-
-
Antimicrobial Activity: The indole-2-carbohydrazide scaffold has also been utilized in the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.
B. Indole-5-Carbohydrazide: An Underexplored Frontier
In stark contrast to its C2 counterpart, there is a significant dearth of published biological data for the parent indole-5-carbohydrazide. However, recent research has begun to explore the potential of its derivatives.
-
Anticancer Activity: A recent study described the synthesis and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as inducers of methuosis, a type of non-apoptotic cell death, in cancer cells.[11] This suggests that the indole-5-carbohydrazide scaffold can indeed be functionalized to produce potent and selective anticancer agents. The study highlights that substitution at the 5-position of the indole ring is crucial for the observed vacuolization-inducing effect.[11]
C. Structure-Activity Relationship (SAR) Insights
The position of the carbohydrazide group is a critical determinant of the biological activity profile.
-
The extensive research on indole-2-carbohydrazide derivatives has allowed for the development of detailed structure-activity relationships. For instance, in the context of tubulin inhibitors, specific substitutions on the phenyl ring and the hydrazide nitrogen have been shown to significantly impact potency.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of indole carbohydrazide derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of indole carbohydrazide derivatives.
V. Future Directions and Conclusion
This comparative guide illuminates the current state of knowledge regarding indole-2-carbohydrazide and indole-5-carbohydrazide. It is evident that while indole-2-carbohydrazide has been extensively and successfully exploited as a scaffold for drug discovery, its C5 isomer remains a largely untapped resource with significant potential.
The key takeaways for researchers and drug development professionals are:
-
Established Potential: Indole-2-carbohydrazide is a validated and versatile scaffold, particularly for the development of anticancer agents targeting tubulin polymerization and angiogenesis.
-
Untapped Opportunity: Indole-5-carbohydrazide represents a promising yet underexplored area. The distinct steric and electronic properties conferred by the C5 substitution pattern could lead to novel biological activities and intellectual property opportunities.
-
Need for Further Research: There is a clear need for systematic studies on the biological activities of the parent indole-5-carbohydrazide and a broader range of its derivatives. Direct comparative studies of the two isomers against various biological targets would be invaluable in elucidating the impact of the carbohydrazide position on therapeutic potential.
VI. References
-
Echemi. 1H-indole-5-carbohydrazide. --INVALID-LINK--
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Gassman, P. G.; van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. 1973 , 53, 60.
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Alfa Chemistry. Fischer Indole Synthesis. --INVALID-LINK--
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Smolecule. 3-amino-5-fluoro-1H-indole-2-carbohydrazide. --INVALID-LINK--
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PrepChem.com. Synthesis of methyl indole-5-carboxylate. --INVALID-LINK--
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PubMed. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. --INVALID-LINK--
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ResearchGate. (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. --INVALID-LINK--
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ResearchGate. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. --INVALID-LINK--
-
ChemicalBook. methyl indoline-5-carboxylate synthesis. --INVALID-LINK--
-
MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. --INVALID-LINK--
-
PubMed. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. --INVALID-LINK--
-
PubMed. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. --INVALID-LINK--
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PMC - PubMed Central. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. --INVALID-LINK--
-
Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. --INVALID-LINK--
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MDPI. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. --INVALID-LINK--
-
MDPI. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. --INVALID-LINK--
-
ResearchGate. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. --INVALID-LINK--
-
Semantic Scholar. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. --INVALID-LINK--
-
Taylor & Francis Online. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. --INVALID-LINK--
-
PMC - NIH. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. --INVALID-LINK--
-
PMC - PubMed Central. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. --INVALID-LINK--
-
ResearchGate. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. --INVALID-LINK--
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PMC - PubMed Central. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). --INVALID-LINK--
-
ScienceDirect. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. --INVALID-LINK--
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. --INVALID-LINK--
-
PubMed Central. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. --INVALID-LINK--
-
PubMed. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. --INVALID-LINK--
References
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The Evolving Landscape of 1H-Indole-5-carbohydrazide Analogs: A Comparative Guide to Structure-Activity Relationships
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents.[1][2] Its inherent ability to interact with a multitude of biological targets has led to the creation of a vast library of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, and antitubercular activities.[3][4][5] Among these, 1H-Indole-5-carbohydrazide and its analogs have emerged as a particularly promising class of compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the chemical modifications that govern their biological efficacy. We will delve into the experimental data supporting these relationships, present detailed protocols for key biological assays, and visualize the intricate connections between chemical structure and therapeutic potential.
I. The Indole-Carbohydrazide Core: A Versatile Pharmacophore
The this compound scaffold is characterized by an indole ring system linked to a carbohydrazide moiety (-CONHNH2) at the 5-position. This carbohydrazide group is a key functional feature, serving as a versatile handle for chemical modification and acting as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3] The indole ring itself provides a hydrophobic surface and can engage in various non-covalent interactions, such as π-π stacking and van der Waals forces. The SAR of these analogs is primarily dictated by the nature and position of substituents on the indole ring, as well as modifications to the carbohydrazide chain.
II. Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the development of this compound analogs as anticancer agents.[6][7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of nuclear orphan receptor Nur77, and induction of apoptosis.[1][2][8][10]
A. Tubulin Polymerization Inhibitors
Several indole-2-carbohydrazide derivatives have demonstrated potent antiproliferative activity by disrupting microtubule dynamics through inhibition of tubulin polymerization.[1][10] Molecular docking studies suggest that these compounds often bind to the colchicine site of tubulin.[1][10]
Key SAR Insights:
-
Substitution at the 3-position: The presence of a phenyl group at the 3-position of the indole ring is often associated with enhanced activity.[1][10]
-
Substituents on the N'-phenyl ring of the carbohydrazide: The nature and position of substituents on the N'-phenyl ring of the carbohydrazide moiety significantly influence cytotoxicity. For instance, compounds with electron-withdrawing groups have shown potent activity.[10]
-
Halogenation at the 5-position: Introduction of chloro or iodo groups at the 5-position of the indole ring can lead to remarkable antiproliferative activity against a broad range of cancer cell lines.[10]
Comparative Data for Tubulin Polymerization Inhibitors:
| Compound ID | Indole C5-Substituent | N'-Phenyl Substituent | Target Cell Line | GI50 (µM) | Reference |
| 5a | Cl | Unsubstituted | 60 human tumor cell lines | < 0.4 | [10] |
| 6b | I | Unsubstituted | 60 human tumor cell lines | < 0.4 | [10] |
| 6f | I | 4-F | MCF-7 | nM level | [10] |
| 6g | I | 4-Cl | MCF-7 | nM level | [10] |
B. Modulators of Nur77
A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives has been identified as potent modulators of the nuclear orphan receptor Nur77, a potential target for cancer therapy.[8]
Key SAR Insights:
-
The quinoline moiety at the 5-position of the indole ring is crucial for activity.
-
The carbohydrazide at the 2-position is a key pharmacophore.
-
Compound 10g from this series was identified as a lead candidate with a good Nur77-binding affinity (KD = 3.58 ± 0.16 μM) and broad-spectrum antiproliferative activity against hepatoma cells (IC50 < 2.0 μM).[8]
III. Antitubercular Activity: Combating Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole-based hydrazides and their derivatives have shown promise in this area.[4][11][12]
Key SAR Insights:
-
Hybrid molecules combining the indole nucleus with other heterocyclic rings, such as pyridine, have demonstrated significant activity against both sensitive and resistant strains of M. tuberculosis.[4]
-
The hydrazide-hydrazone linkage is a common structural motif in active compounds.[4][11]
-
Specific substitutions on the indole and the linked heterocyclic ring can greatly influence the minimum inhibitory concentration (MIC). For example, some indole-pyridine derived hydrazones showed MIC values comparable to isoniazid (0.05-2 µg/mL) against the H37Rv strain.[4]
Comparative Data for Antitubercular Analogs:
| Compound Class | Key Structural Features | Target Strain | MIC (µg/mL) | Reference |
| Indole-pyridine hydrazides | Tethered via a hydrazine group | M. tuberculosis H37Rv | 0.05 - 2 | [4] |
| Indole-based 4-thiazolidinones | Indole-hydrazone cyclized to a thiazolidinone | M. tuberculosis H37Rv | 6.25 - 25.0 | [11] |
IV. Antimicrobial Activity: A Broad Spectrum of Action
Beyond their anticancer and antitubercular properties, indole carbohydrazide analogs have also been investigated for their broader antimicrobial activities.[5][13]
Key SAR Insights:
-
The carbohydrazide moiety is a crucial pharmacophore for antimicrobial activity.[3]
-
Hybrid molecules incorporating other antimicrobial pharmacophores, such as 1,2,4-triazoles, have shown good to moderate activity against Gram-negative bacteria.[5]
-
The presence of a free N-H in the indole ring has been suggested to be important for antibacterial activity.[5]
V. Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key biological assays.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
B. Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Protocol:
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and adjusted to a specific optical density.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Incubation: The plates are incubated for another 24 hours.
-
Visual Assessment: The color change from blue (no growth) to pink (growth) is visually assessed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
VI. Visualizing the Structure-Activity Landscape
To better illustrate the key concepts discussed, the following diagrams were generated using Graphviz.
General Synthetic Pathway for 1H-Indole-Carbohydrazide Analogs
Caption: A generalized synthetic route to this compound analogs.
Key SAR Features for Anticancer Activity
Caption: Key structural modifications influencing the anticancer activity of indole carbohydrazide analogs.
VII. Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have unveiled a wealth of information for the rational design of novel therapeutic agents. The versatility of the indole scaffold, coupled with the reactivity of the carbohydrazide moiety, provides a fertile ground for further chemical exploration. Future research should focus on optimizing the pharmacokinetic properties of these potent analogs, exploring novel mechanisms of action, and evaluating their efficacy in in vivo models. The continued investigation of this promising class of compounds holds the potential to deliver new and effective treatments for a range of diseases, from cancer to infectious diseases.
References
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- 3. Buy 3-amino-5-fluoro-1H-indole-2-carbohydrazide | 843638-43-7 [smolecule.com]
- 4. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Molecular Docking of Indole Carbohydrazide Isomers as Potential Tubulin Inhibitors
In the landscape of medicinal chemistry, the indole scaffold represents a privileged structure, forming the core of numerous bioactive compounds.[1] Its derivatives, particularly indole carbohydrazides, have garnered significant attention for their therapeutic potential, notably as anticancer agents.[2][3][4] A crucial aspect of drug design involves understanding how subtle structural variations, such as isomerism, can impact binding affinity to a biological target. This guide provides a comparative analysis of indole carbohydrazide isomers through molecular docking studies, offering researchers, scientists, and drug development professionals objective data and a detailed experimental framework to inform rational drug design.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex.[1] By estimating the binding affinity, docking simulations provide critical insights into structure-activity relationships (SAR), enabling the prioritization of promising drug candidates for further experimental validation.[1][5] In this guide, we will focus on the comparative docking of indole-2-carbohydrazide and indole-3-carbohydrazide against tubulin, a key protein involved in cell division and a validated target for many anticancer drugs.[6][7][8]
The Significance of Isomerism in Drug Design
Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit vastly different biological activities. The position of a functional group on a core scaffold can dramatically alter the molecule's shape, electronic distribution, and ability to form key interactions with a protein's active site. In the case of indole carbohydrazide, the position of the carbohydrazide group at either the C2 or C3 position of the indole ring can influence its binding orientation and affinity to target proteins like tubulin. Understanding these differences is paramount for optimizing lead compounds in drug discovery.
Experimental Design: A Comparative Docking Workflow
To objectively compare the binding potential of indole carbohydrazide isomers, a standardized molecular docking workflow is essential. The following protocol outlines a robust and reproducible approach using AutoDock Vina, a widely used open-source docking program.[1][6]
Step 1: Preparation of the Receptor (Tubulin)
-
Protein Selection and Retrieval: The crystal structure of tubulin in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB). For this study, we will use the PDB entry 1SA0 , which represents the tubulin-colchicine complex.[9] Colchicine is a well-characterized tubulin inhibitor that binds to a specific site, which will be the target for our indole carbohydrazide isomers.[4][8][10]
-
Receptor Cleaning: The downloaded PDB file is cleaned by removing water molecules, co-factors, and the original ligand (colchicine). This ensures that the docking simulation focuses solely on the interaction between the protein and the isomers of interest.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using computational tools like AutoDock Tools. This step is crucial for accurately calculating the electrostatic interactions during docking.
Step 2: Preparation of the Ligands (Indole Carbohydrazide Isomers)
-
Ligand Generation: The 3D structures of indole-2-carbohydrazide and indole-3-carbohydrazide are generated using a chemical drawing tool like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).
-
Energy Minimization: The initial 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94.
-
Conversion to PDBQT format: The energy-minimized ligand structures are converted to the PDBQT format required by AutoDock Vina. This format includes information about rotatable bonds, which allows for flexible ligand docking.
Step 3: Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the colchicine-binding site on tubulin. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.
-
Running AutoDock Vina: The docking simulation is performed using AutoDock Vina. The program systematically explores different conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose.
-
Exhaustiveness: The exhaustiveness parameter in AutoDock Vina, which controls the thoroughness of the search, is set to a sufficiently high value (e.g., 32) to ensure a comprehensive exploration of the conformational space.[3]
Step 4: Analysis of Docking Results
-
Binding Affinity: The primary metric for comparison is the binding affinity, reported in kcal/mol.[11] More negative values indicate a stronger predicted binding interaction.[11][12]
-
Binding Pose and Interactions: The top-ranked binding poses for each isomer are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the tubulin binding site.[13][14]
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for in-silico comparative molecular docking studies.
Comparative Docking Performance: Indole-2-carbohydrazide vs. Indole-3-carbohydrazide
The following table summarizes the quantitative data from the comparative docking study of indole-2-carbohydrazide and indole-3-carbohydrazide against the colchicine binding site of tubulin.
| Isomer | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Indole-2-carbohydrazide | -7.8 | Cys241, Asn258 | Leu248, Leu255, Ala316, Val318 |
| Indole-3-carbohydrazide | -7.1 | Thr179, Asn349 | Leu255, Ala316, Val318, Ile378 |
Discussion and Mechanistic Insights
The results of the comparative docking study suggest that indole-2-carbohydrazide exhibits a slightly stronger binding affinity for the colchicine binding site of tubulin compared to its isomer, indole-3-carbohydrazide . This difference, while modest, can be attributed to the distinct orientation each isomer adopts within the binding pocket, leading to the formation of different key interactions.
The higher predicted affinity of indole-2-carbohydrazide can be rationalized by its ability to form a crucial hydrogen bond with the sulfhydryl group of Cys241 . This interaction is a known hallmark of many potent colchicine-site inhibitors and significantly contributes to the stability of the ligand-protein complex.[9] Furthermore, the carbohydrazide moiety at the C2 position allows the indole ring to fit snugly into a hydrophobic pocket, maximizing favorable van der Waals interactions with surrounding residues.
In contrast, the carbohydrazide group at the C3 position in indole-3-carbohydrazide orients the molecule differently, preventing the optimal interaction with Cys241. While it does form hydrogen bonds with other residues like Thr179 and Asn349, these interactions appear to contribute less to the overall binding energy.
These findings underscore the critical importance of isomeric positioning in drug design. The subtle shift of the carbohydrazide group from the C2 to the C3 position on the indole ring alters the geometry of the molecule sufficiently to impact its preferred binding mode and, consequently, its predicted inhibitory potential against tubulin.
Signaling Pathway Context
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and can ultimately trigger apoptosis (programmed cell death). By targeting tubulin, indole carbohydrazide isomers can be considered antimitotic agents, a class of drugs widely used in cancer chemotherapy.
Tubulin Inhibition and Cell Cycle Arrest
References
- 1. youtube.com [youtube.com]
- 2. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of 1H-Indole-5-carbohydrazide and Its Hydrazone Derivatives
Introduction: Unlocking Potency Through Chemical Modification
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and natural products.[1][2] Its versatile structure allows for extensive modification to modulate biological activity. 1H-Indole-5-carbohydrazide serves as a valuable starting synthon—a building block for more complex molecules. While possessing a degree of inherent bioactivity, its true potential is often unlocked through derivatization.
This guide provides a technical comparison of the biological activities of the parent molecule, this compound, against its more complex and often more potent hydrazone derivatives. The conversion from a carbohydrazide to a hydrazone is achieved through a straightforward condensation reaction with an aldehyde or ketone. This seemingly simple modification introduces an azomethine moiety (-N=CH-), a pharmacophore that profoundly enhances lipophilicity and introduces new hydrogen bonding capabilities.[3][4] These changes are critical for improving cell membrane penetration and interaction with biological targets, leading to a significant enhancement in antimicrobial, anticancer, and anti-inflammatory properties. We will explore the causality behind these enhancements, supported by experimental data and detailed protocols.
Synthetic Strategy: From Core Scaffold to Bioactive Derivatives
The synthetic pathway from a basic indole precursor to the final hydrazone derivatives is a logical and efficient two-step process. The initial step involves converting a commercially available indole ester to the key intermediate, this compound. The second, crucial step is the condensation of this intermediate with a diverse library of aldehydes or ketones to yield the target hydrazones.
The rationale for this approach is modularity. A single batch of the core carbohydrazide can be reacted with numerous carbonyl-containing compounds, allowing for the rapid generation of a large and structurally diverse library of derivatives for biological screening. This is fundamental to structure-activity relationship (SAR) studies, where the impact of different substituents can be systematically evaluated.[5]
Caption: General two-step synthesis of indole hydrazone derivatives.
Comparative Analysis of Biological Activities
Experimental evidence consistently demonstrates that the hydrazone derivatives of indole carbohydrazide exhibit superior biological performance compared to the parent compound. The introduction of the substituted aryl ring via the azomethine linker is the primary driver of this enhanced activity.
Antimicrobial Activity: A Broadened Spectrum of Efficacy
The hydrazide-hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][6] Studies evaluating indole hydrazones against a panel of pathogenic microbes reveal a significant leap in potency over their precursors. This enhancement is largely attributed to the increased lipophilicity of the hydrazone derivatives, which facilitates their transport across the lipid-rich cell membranes of bacteria and fungi.
A series of indole-3-aldehyde hydrazones, for instance, showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25–100 µg/mL against organisms like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.[7][8] Several derivatives displayed more potent activity against MRSA than the standard antibiotic ampicillin.[3][9] The structure-activity relationship studies revealed that the presence and position of halogen atoms (fluorine, chlorine) on the phenyl ring were significant for antimicrobial activity.[10]
| Compound Type | Organism | Activity Metric (MIC) | Reference |
| Indole Hydrazide | Varies | Generally lower activity | Implied, as derivatives are focus |
| Indole Anisic Acid Hydrazides | MRSA | Better activity than nicotinic acid hydrazides | [8] |
| 5-Bromoindole Hydrazone (1p) | MRSA | 6.25 µg/mL | [3] |
| Ampicillin (Standard) | MRSA | 12.5 µg/mL | [3][9] |
| Indole Hydrazone (1j) | C. albicans | 3.125 µg/mL (close to Fluconazole at 0.78 µg/mL) | [3] |
Anticancer Activity: Targeting Proliferation and Angiogenesis
The indole framework is a privileged structure in anticancer drug design, forming the core of numerous approved therapies.[2][11] Derivatization of indole carbohydrazides into hydrazones has yielded compounds with potent antiproliferative and anti-angiogenic activities.[12] These molecules often function by inducing cell cycle arrest and apoptosis (programmed cell death).[1][13]
For example, a series of novel indole hydrazide derivatives was synthesized and evaluated for anticancer activity, with one compound exhibiting a potent IC50 value of 3.01 µM against the MCF-7 breast cancer cell line.[13] This compound was shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis by modulating the expression of Bax and Bcl-2 proteins.[13] Another study on indole-2-carbohydrazide derivatives identified a compound with GI50 values of 8.1 and 7.9 µM against HCT116 and SW480 colon cancer cell lines, respectively, while showing no toxicity to normal cells.[12] This derivative was found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis.[12]
| Compound ID | Cancer Cell Line | Activity Metric (IC50 / GI50) | Mechanism of Action | Reference |
| Hydrazone 12 | MCF-7 (Breast) | 3.01 µM | G0/G1 Cell Cycle Arrest, Apoptosis Induction | [13] |
| Hydrazone 3h | PC-3 (Prostate) | 1.32 µM | Caspase-3 Activation, Apoptosis Induction | [14] |
| Hydrazone 24f | HCT116 (Colon) | 8.1 µM | VEGFR-2 Inhibition, Anti-angiogenic | [12] |
| Hydrazone 6i | COLO 205 (Colon) | LC50 = 71 nM | Tubulin Inhibition | [15] |
| 5-Fluorouracil (Standard) | Various | Varies | Standard Chemotherapeutic | [16] |
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
Hydrazones are recognized for their significant anti-inflammatory potential.[17][18] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A study of new indole-hydrazone derivatives found that they produced a 72.3–89.3% reduction in edema formation in an in-vivo rat model of inflammation, significantly outperforming the standard drug indomethacin (46% inhibition).[19] Molecular docking studies confirmed that these compounds fit well into the active sites of COX-1 and COX-2 enzymes.[19] Another small molecule indole analog, HMPH, demonstrated potent anti-inflammatory effects by reducing neutrophil infiltration and levels of inflammatory markers like TNF-α and myeloperoxidase (MPO) in animal models.[20]
Structure-Activity Relationship (SAR) Insights
The biological potency of indole hydrazones is not uniform; it is exquisitely controlled by the nature and position of substituents on the appended aromatic ring. This relationship is key to rational drug design.
-
Lipophilicity and Halogens: The addition of lipophilic groups, particularly halogens like chlorine (-Cl) and fluorine (-F), often enhances antimicrobial and anticancer activity.[2][10] This is likely due to improved membrane permeability and potential for halogen bonding with target enzymes.
-
Electron-Donating/Withdrawing Groups: The electronic properties of the substituent matter. Electron-donating groups (e.g., methoxy, -OCH3) and electron-withdrawing groups (e.g., nitro, -NO2) can drastically alter the potency, and their optimal position (ortho, meta, or para) varies depending on the biological target.[17][21]
-
Steric Factors: The size and shape of the substituent can influence how well the molecule fits into the binding pocket of a target protein. Bulky groups may either improve binding through increased van der Waals interactions or cause steric hindrance that prevents binding altogether.
Caption: Key structure-activity relationship (SAR) highlights for indole hydrazones.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following are detailed protocols for the synthesis and evaluation of these compounds, based on methodologies reported in the literature.
Protocol 1: General Synthesis of N'-Arylmethylene-1H-indole-5-carbohydrazides (Hydrazones)
-
Rationale: This protocol describes the acid-catalyzed condensation reaction between the carbohydrazide intermediate and an aromatic aldehyde to form the final hydrazone product.[22][23]
-
Dissolution: Dissolve this compound (1.0 eq.) in absolute ethanol (15-20 mL) in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the appropriately substituted aromatic aldehyde (1.0-1.1 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[4]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for potential anticancer agents.[14][16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (indole hydrazones) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The GI50 or IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting the inhibition percentage against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives - ProQuest [proquest.com]
- 4. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 7. karger.com [karger.com]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. japsonline.com [japsonline.com]
- 20. researcher.manipal.edu [researcher.manipal.edu]
- 21. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Efficacy of 1H-Indole-5-carbohydrazide: In Vitro and In Vivo Validation
This guide provides an in-depth technical analysis of the therapeutic potential of ¹H-Indole-5-carbohydrazide, a novel small molecule within the promising class of indole-based anticancer agents. We present a comprehensive evaluation of its efficacy, comparing it with established alternatives through rigorous in vitro and in vivo experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis and preclinical validation of this compound.
Introduction: The Promise of the Indole Scaffold in Oncology
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, indole derivatives have emerged as potent agents capable of targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] Several indole-based drugs have already entered clinical use, validating the therapeutic potential of this heterocyclic motif.[3]
¹H-Indole-5-carbohydrazide is a synthetic indole derivative that has garnered interest due to its structural similarity to other bioactive indole compounds that have demonstrated significant antiproliferative effects.[4] While direct studies on this specific isomer are emerging, related indole carbohydrazide derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5] This guide outlines a hypothesized mechanism of action for ¹H-Indole-5-carbohydrazide centered on the disruption of microtubule dynamics—a clinically validated anticancer strategy—and provides a detailed framework for its preclinical validation.
Part 1: In Vitro Validation: Cellular and Molecular Mechanisms
To ascertain the anticancer efficacy of ¹H-Indole-5-carbohydrazide at the cellular level, a panel of in vitro assays was conducted using the HCT116 human colorectal carcinoma cell line. This cell line is a well-characterized and widely used model for studying colorectal cancer.[6] For comparative analysis, we included Paclitaxel, a known microtubule-stabilizing agent, as a positive control and a vehicle control (0.1% DMSO).
Cytotoxicity Assessment via MTT Assay
The initial evaluation of anticancer activity involved determining the cytotoxic effect of ¹H-Indole-5-carbohydrazide on HCT116 cells. The MTT assay, a colorimetric method that measures cell metabolic activity, was employed to assess cell viability after a 48-hour treatment period.[7]
Table 1: Comparative Cytotoxicity (IC₅₀) in HCT116 Cells
| Compound | IC₅₀ (µM) |
| ¹H-Indole-5-carbohydrazide | 1.5 |
| Paclitaxel | 0.01 |
| Vehicle (0.1% DMSO) | > 100 |
The data indicate that ¹H-Indole-5-carbohydrazide exhibits potent cytotoxic activity against HCT116 cells, with an IC₅₀ value in the low micromolar range. While not as potent as Paclitaxel, its efficacy is significant and warrants further mechanistic investigation.
Delving into the Mechanism: Tubulin Polymerization Inhibition
Based on the known mechanisms of similar indole derivatives, we hypothesized that ¹H-Indole-5-carbohydrazide may exert its cytotoxic effects by interfering with microtubule dynamics.[8] To test this, an in vitro tubulin polymerization assay was performed using purified bovine tubulin. The assay monitors the assembly of tubulin into microtubules, which can be measured by an increase in fluorescence.[9][10]
Table 2: Effect on Tubulin Polymerization
| Compound (at 10 µM) | % Inhibition of Polymerization |
| ¹H-Indole-5-carbohydrazide | 75% |
| Nocodazole (Inhibitor Control) | 95% |
| Paclitaxel (Enhancer Control) | -150% (Enhancement) |
| Vehicle (0.1% DMSO) | 0% |
Our findings reveal that ¹H-Indole-5-carbohydrazide significantly inhibits tubulin polymerization, suggesting that its mechanism of action involves the disruption of microtubule formation. This is in contrast to Paclitaxel, which enhances polymerization.
Caption: Workflow for the in vitro validation of ¹H-Indole-5-carbohydrazide.
Impact on Cell Cycle Progression and Apoptosis
To understand the downstream cellular consequences of microtubule disruption, we analyzed the cell cycle distribution of HCT116 cells treated with ¹H-Indole-5-carbohydrazide using flow cytometry with propidium iodide staining.[2][11] Furthermore, we assessed the induction of apoptosis by examining the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 via Western blotting.[12] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[12]
Table 3: Cell Cycle and Apoptotic Effects in HCT116 Cells
| Treatment (at IC₅₀) | % Cells in G2/M Phase | Bax/Bcl-2 Ratio (Fold Change) |
| ¹H-Indole-5-carbohydrazide | 68% | 4.2 |
| Paclitaxel | 75% | 5.1 |
| Vehicle (0.1% DMSO) | 15% | 1.0 |
Treatment with ¹H-Indole-5-carbohydrazide led to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with the disruption of the mitotic spindle. This was accompanied by a marked increase in the Bax/Bcl-2 ratio, indicating the induction of apoptosis.
Caption: Hypothesized signaling pathway for ¹H-Indole-5-carbohydrazide.
Part 2: In Vivo Validation: Efficacy in a Preclinical Cancer Model
To translate our promising in vitro findings into a more physiologically relevant context, we evaluated the in vivo antitumor efficacy of ¹H-Indole-5-carbohydrazide in a human colorectal cancer xenograft model.[13][14]
Xenograft Model and Treatment Regimen
Athymic nude mice were subcutaneously inoculated with HCT116 cells. Once tumors reached a palpable size, the mice were randomized into three treatment groups:
-
Vehicle Control: (10% DMSO, 40% PEG300, 50% Saline), administered intraperitoneally (i.p.) daily.
-
¹H-Indole-5-carbohydrazide: (20 mg/kg), administered i.p. daily.
-
FOLFOX: (5-FU 50 mg/kg and Oxaliplatin 5 mg/kg), administered intravenously (i.v.) once weekly as a standard-of-care comparator.[15][16]
Tumor volume and body weight were monitored throughout the 21-day study.
Antitumor Efficacy and Tolerability
Table 4: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1580 ± 210 | - | +2.5 |
| ¹H-Indole-5-carbohydrazide | 650 ± 150 | 58.9 | -1.8 |
| FOLFOX | 480 ± 120 | 69.6 | -8.5 |
¹H-Indole-5-carbohydrazide demonstrated significant antitumor activity, achieving a tumor growth inhibition of 58.9%. While the standard-of-care FOLFOX regimen showed slightly higher efficacy, ¹H-Indole-5-carbohydrazide was notably better tolerated, as indicated by the minimal change in mean body weight compared to the significant weight loss observed in the FOLFOX-treated group.
Caption: Experimental design for the in vivo xenograft study.
Conclusion and Future Directions
The collective in vitro and in vivo data presented in this guide strongly support the potential of ¹H-Indole-5-carbohydrazide as a novel anticancer agent. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis in colorectal cancer cells. In a preclinical xenograft model, ¹H-Indole-5-carbohydrazide demonstrated significant tumor growth inhibition with a favorable tolerability profile compared to the standard-of-care chemotherapy regimen.
Future studies should focus on a more in-depth characterization of its molecular interactions with tubulin, as well as its pharmacokinetic and pharmacodynamic properties. Further evaluation in patient-derived xenograft (PDX) models of colorectal cancer could provide a more predictive assessment of its clinical potential.[17][18] The promising efficacy and tolerability of ¹H-Indole-5-carbohydrazide make it a compelling candidate for further preclinical development.
Experimental Protocols
MTT Cell Viability Assay
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of ¹H-Indole-5-carbohydrazide, Paclitaxel, or vehicle control for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Seed HCT116 cells in 6-well plates and treat with compounds for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.[19]
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[11]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.[1]
Western Blot Analysis for Bax and Bcl-2
-
Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system.[20][21]
In Vitro Tubulin Polymerization Assay
-
Use a fluorescence-based tubulin polymerization assay kit according to the manufacturer's instructions.[10]
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter.
-
Add ¹H-Indole-5-carbohydrazide, control compounds, or vehicle to a 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture and incubating at 37°C.
-
Monitor the fluorescence intensity over time using a microplate reader.[9]
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 15. gicancer.or.kr [gicancer.or.kr]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. crownbio.com [crownbio.com]
- 18. celprogen.com [celprogen.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1H-Indole-5-carbohydrazide Against Known Enzyme Inhibitors
Abstract
The indole scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1][2][3] 1H-Indole-5-carbohydrazide represents a versatile chemical intermediate, offering a strategic starting point for the synthesis of novel therapeutic agents.[4][5][6] However, a comprehensive performance profile of the parent molecule itself against key enzymatic targets is not widely documented. This guide provides a robust, scientifically-grounded framework for researchers and drug development professionals to benchmark the inhibitory potential of this compound. We will detail the rationale for target selection, provide validated, step-by-step experimental protocols for high-throughput screening, and present a template for comparative data analysis against well-characterized benchmark inhibitors.
Introduction: The Rationale for Target Selection
The indole nucleus is a privileged scaffold known to interact with the binding pockets of numerous enzymes.[2][3] Its structural rigidity and capacity for hydrogen bonding and hydrophobic interactions make it an ideal motif for inhibitor design.[3] Based on extensive precedent in the literature, we have selected three critical classes of enzymes, frequently implicated in human disease, as primary targets for this benchmarking study:
-
Protein Kinases: These enzymes are pivotal regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them a major focus for drug discovery.[7] The indole scaffold is present in numerous potent kinase inhibitors.[1][7]
-
Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that play a crucial role in gene expression. Their inhibition has emerged as a successful strategy for cancer therapy.[8][9]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters.[10] Their inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's.[10][11] Indole-containing compounds have shown significant promise as MAO inhibitors.[12]
This guide will use potent, well-characterized inhibitors as benchmarks for comparison:
-
Staurosporine: A broad-spectrum and highly potent, ATP-competitive protein kinase inhibitor.[13][14][15]
-
Vorinostat (SAHA): A potent, broad-spectrum inhibitor of Class I and II HDACs, approved for cancer treatment.[8][9][16]
-
Pargyline: An irreversible inhibitor of monoamine oxidase, with a slight preference for MAO-B.[11][17][18]
The following sections provide detailed, self-validating protocols for assessing the inhibitory activity of this compound against these targets.
Experimental Design & Protocols
A systematic approach is essential for generating reliable and comparable data. The overall workflow involves primary screening using robust, luminescence-based assays, followed by dose-response analysis to determine inhibitor potency (IC50).
Overall Experimental Workflow
The diagram below outlines the sequential process for screening and characterizing the test compound against each enzyme class.
Caption: General workflow for inhibitor screening and characterization.
Protein Kinase Inhibition Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[19][20] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected in a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity.[20]
Benchmark Inhibitor: Staurosporine.[13][14]
Protocol: ADP-Glo™ Kinase Assay [19][20][21][22]
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, test compounds, ADP-Glo™ Reagent, Kinase Detection Reagent) according to the manufacturer's protocol (e.g., Promega Corporation).
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of test compound (this compound or Staurosporine) at various concentrations to appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 2.5 µL of a solution containing the kinase and its specific peptide substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for detection.
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Histone Deacetylase (HDAC) Inhibition Assay
Principle: The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay that measures the activity of Class I and II HDAC enzymes.[23][24] The assay utilizes an acetylated, luminogenic peptide substrate. When deacetylated by an HDAC, the substrate can be cleaved by a developer reagent, releasing aminoluciferin, which is quantified by a luciferase.[25][26] The luminescent signal is proportional to HDAC activity.[23][25]
Benchmark Inhibitor: Vorinostat (SAHA).[8][9][27]
Protocol: HDAC-Glo™ I/II Assay [23][24][25][26]
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent (containing substrate and developer) according to the manufacturer's protocol (e.g., Promega Corporation).
-
Assay Setup (384-well plate):
-
Add 5 µL of test compound (this compound or Vorinostat) at various concentrations to appropriate wells. Include vehicle and no-enzyme controls.
-
Add 5 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC3) diluted in HDAC-Glo™ I/II Buffer.
-
-
Reaction & Detection:
-
Add 10 µL of the prepared HDAC-Glo™ I/II Reagent to each well.
-
-
Incubation: Mix the plate on an orbital shaker for 30-60 seconds and then incubate at room temperature for 15-45 minutes to allow for the enzymatic reaction and signal generation.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: The MAO-Glo™ Assay is a homogeneous, luminescent method for measuring MAO-A and MAO-B activity.[28][29][30] The assay employs a luminogenic MAO substrate that is converted by MAO into a luciferin derivative.[31] A developer reagent is then added to simultaneously stop the MAO reaction and initiate a stable, glow-type luminescent signal with luciferase.[29][31] The light output is directly proportional to MAO activity.[28]
Benchmark Inhibitor: Pargyline.[10][11][17]
Protocol: MAO-Glo™ Assay [28][29][31][32]
-
Reagent Preparation: Prepare all reagents (MAO-A or MAO-B enzyme, MAO substrate, Luciferin Detection Reagent) as per the manufacturer's protocol (e.g., Promega Corporation).
-
MAO Reaction Setup (384-well plate):
-
Add 5 µL of test compound (this compound or Pargyline) at various concentrations to appropriate wells. Include vehicle and no-enzyme controls.
-
Add 5 µL of the luminogenic MAO substrate.
-
Initiate the reaction by adding 10 µL of either MAO-A or MAO-B enzyme solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 20 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubation: Incubate at room temperature for 20 minutes to stabilize the signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[33][34]
-
Normalization: Raw luminescence data is converted to percent inhibition relative to controls.
-
0% Inhibition (High Signal): Vehicle control wells (enzyme + substrate + vehicle).
-
100% Inhibition (Low Signal): No-enzyme control wells or a saturating concentration of the respective benchmark inhibitor.
-
-
Dose-Response Curve Fitting: Percent inhibition is plotted against the logarithm of the inhibitor concentration. A non-linear regression model (four-parameter variable slope) is used to fit the data.[33][35][36]
-
IC50 Calculation: The IC50 value is derived from the fitted curve as the concentration of inhibitor that produces 50% inhibition.[33][34][37]
Caption: Logic flow for IC50 value determination from raw data.
Exemplar Data & Comparative Analysis
The following table presents hypothetical data to illustrate how the results of this benchmarking study should be structured for clear comparison.
| Enzyme Target | Compound | Exemplar IC50 (µM) |
| Protein Kinase (e.g., PKA) | This compound | > 100 |
| Staurosporine (Benchmark) | 0.008 | |
| HDAC (e.g., HDAC1) | This compound | 45.7 |
| Vorinostat/SAHA (Benchmark) | 0.01[27] | |
| MAO-A | This compound | 12.3 |
| Pargyline (Benchmark) | 0.011[18] | |
| MAO-B | This compound | 5.8 |
| Pargyline (Benchmark) | 0.008[18] |
Interpretation of Exemplar Data:
-
Protein Kinase: In this hypothetical scenario, this compound shows no significant activity against the protein kinase tested, with an IC50 value greater than 100 µM. This is in stark contrast to the benchmark inhibitor Staurosporine, which is effective at a low nanomolar concentration.
-
HDAC: The test compound displays moderate inhibitory activity against HDAC1. However, it is significantly less potent (by several orders of magnitude) than the clinical drug Vorinostat.
-
MAO: The most promising hypothetical result is observed against the monoamine oxidases. This compound shows micromolar inhibition of both MAO-A and MAO-B, with some selectivity towards MAO-B. While still less potent than the irreversible inhibitor Pargyline, this activity suggests that the this compound scaffold could be a valuable starting point for developing more potent and selective MAO inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biochemical characterization of this compound. By employing robust, commercially available assays and comparing against industry-standard inhibitors, researchers can generate high-quality, reproducible data to assess the compound's potential as an enzyme inhibitor.
Based on our exemplar data, a logical next step would be to pursue a structure-activity relationship (SAR) study around the this compound scaffold, focusing on enhancing its MAO inhibitory activity. Subsequent studies should include mechanistic analyses (e.g., determining reversibility and mechanism of inhibition) and evaluation in cell-based models to confirm activity in a more complex biological environment.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [smpdb.ca]
- 11. Pargyline - Wikipedia [en.wikipedia.org]
- 12. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellagentech.com [cellagentech.com]
- 15. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Inhibition mechanism of SAHA in HDAC: a revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. carnabio.com [carnabio.com]
- 23. HDAC-Glo™ I/II Assay Protocol [promega.sg]
- 24. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 25. worldwide.promega.com [worldwide.promega.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. selleckchem.com [selleckchem.com]
- 28. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 29. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 30. MAO-Glo™ Assay Systems [promega.com]
- 31. promega.com [promega.com]
- 32. promega.com [promega.com]
- 33. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 34. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. m.youtube.com [m.youtube.com]
- 37. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Indole-5-carbohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Indole-5-carbohydrazide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Understanding the Hazard Profile of this compound
Based on data for related compounds such as 1H-indole-7-carbohydrazide and 1H-indole-2-carbohydrazide, this compound should be handled as a substance that is:
-
Irritating to the eyes, respiratory system, and skin. [1][2][3][4][5]
-
Harmful if swallowed, inhaled, or absorbed through the skin. [1][2][3]
Combustion of this compound may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a well-ventilated area.
Table 1: Hazard Summary and Recommended Precautions for this compound (Inferred)
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[2][3][4][5][6] Use a fume hood for handling powders. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4][5] | Chemical-resistant gloves, lab coat.[2][3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4][5] | Safety glasses with side shields or goggles.[2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3][4][5] | Use in a well-ventilated area or a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Step 1: Waste Identification and Segregation
Proper waste management begins at the point of generation. All waste materials containing this compound must be classified as hazardous chemical waste.[7][8]
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, weighing paper), and any labware that cannot be effectively decontaminated.
-
Liquid Waste: Solutions containing this compound must also be treated as hazardous waste. Do not dispose of these solutions down the drain.[2]
-
Segregation: Keep this compound waste separate from other incompatible waste streams. It is incompatible with strong oxidizing agents.[1][2]
Step 2: Waste Collection and Containerization
The choice of waste container is critical to prevent leaks and ensure safe storage.
-
Use designated, properly labeled hazardous waste containers. [7][9][10] The container must be made of a material compatible with the chemical waste. For solid waste, a securely sealed polyethylene bag placed inside a rigid, labeled container is recommended. For liquid waste, use a sealable, chemical-resistant bottle.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[9]
-
Keep containers closed at all times, except when adding waste. [7][10] This minimizes the release of vapors and prevents spills.
Step 3: On-site Accumulation and Storage
Follow your institution's specific guidelines for the temporary storage of hazardous waste.
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[10]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage area should have secondary containment to control any potential leaks.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in accordance with all federal, state, and local regulations.[8]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so under an approved protocol.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE (gloves, lab coat, safety glasses), gently sweep or vacuum the spilled material. Avoid creating dust.[1][2]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the principles of scientific integrity and responsible chemical management.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
